DMCM hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRBVQGMZUJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-00-1 | |
| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent and well-characterized research chemical belonging to the β-carboline family. It functions as a non-selective full inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This action is functionally opposite to that of benzodiazepines, leading to a reduction in GABAergic inhibition and resulting in significant anxiogenic (anxiety-producing) and convulsant effects. Due to these properties, DMCM hydrochloride is an invaluable tool in neuroscience research for studying the mechanisms of anxiety, epilepsy, and the function of the GABAA receptor complex. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, analytical methods, and key experimental protocols.
Chemical and Physical Properties
This compound is a water-soluble salt of the parent compound DMCM. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
| Molecular Formula | C₁₇H₁₉ClN₂O₄ |
| Molecular Weight | 350.8 g/mol |
| CAS Number | 1215833-62-7 |
| Appearance | Powder |
| Solubility | H₂O: 25 mg/mL (71.27 mM), DMSO: 10 mg/mL (28.51 mM)[1] |
| Storage | Desiccate at -20°C[1] |
Mechanism of Action
This compound exerts its effects by acting as a negative allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]
GABAA Receptor Interaction
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. DMCM binds to the benzodiazepine site on the GABAA receptor complex and, as an inverse agonist, it reduces the ability of GABA to open the chloride channel. This leads to a decrease in GABAergic inhibition and a state of neuronal hyperexcitability, which manifests as anxiety and convulsions.[3]
Signaling Pathway
The interaction of DMCM with the GABAA receptor and its downstream effects can be visualized in the following signaling pathway diagram.
Caption: Signaling pathway of this compound at the GABAA receptor.
Quantitative Pharmacological Data
The binding affinity of DMCM for various subtypes of the GABAA receptor has been characterized, demonstrating its non-selective nature.
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 10 |
| α2β3γ2 | 13 |
| α3β3γ2 | 7.5 |
| α5β3γ2 | 2.2 |
Data sourced from studies on human recombinant GABAA receptors.
Synthesis and Analytical Methods
Synthesis
The synthesis of DMCM, a β-carboline, is typically achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][2][4][5]
A generalized workflow for the synthesis is presented below:
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods
The identity and purity of this compound can be confirmed using standard analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation through fragmentation patterns. |
A general workflow for the analytical quality control of this compound is as follows:
Caption: Analytical quality control workflow for this compound.
Experimental Protocols
This compound is frequently used in preclinical models to induce anxiety-like behaviors and seizures.
Assessment of Anxiogenic Effects: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7]
-
Animals: Typically adult mice or rats.
-
Procedure:
-
Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection. A typical dose range for anxiogenic effects is 0.05-1.0 mg/kg.[8]
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.
Assessment of Proconvulsant Effects: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to assess the proconvulsant or anticonvulsant properties of a compound. DMCM is expected to enhance seizure susceptibility.
Methodology:
-
Animals: Typically adult mice or rats.
-
Procedure:
-
Administer this compound (or vehicle control) i.p. at a sub-convulsant dose.
-
After a specified pretreatment time, administer a sub-threshold dose of pentylenetetrazol (PTZ), a GABAA receptor antagonist known to induce seizures.
-
Observe the animals for the onset and severity of seizures, often using a standardized scoring system (e.g., Racine scale).
-
-
Data Analysis: A decrease in the latency to the first seizure and an increase in seizure severity in the DMCM-treated group compared to the control group indicates a proconvulsant effect.
Toxicological Profile
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the GABAA receptor in anxiety and epilepsy. Its well-defined mechanism of action as a benzodiazepine inverse agonist makes it an ideal compound for inducing states of neuronal hyperexcitability in a controlled manner. The information provided in this guide serves as a comprehensive resource for researchers utilizing this compound in their studies, from understanding its fundamental properties to implementing key experimental protocols. As with any potent neuroactive compound, appropriate safety precautions and ethical considerations are paramount when handling and using this compound in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. albany.edu [albany.edu]
- 4. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride(25952-53-8) 13C NMR spectrum [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
DMCM hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent and well-characterized ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Functioning as a non-selective inverse agonist, this compound effectively reduces the chloride ion flux mediated by GABA-A receptors, leading to neuronal excitation. This property manifests as pronounced anxiogenic and convulsant effects in preclinical models. Its high affinity for various GABA-A receptor subtypes makes it an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functional roles of GABAergic neurotransmission. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes comprehensive tables of its quantitative properties, detailed protocols for key in vitro and in vivo experimental procedures, and visual representations of its primary signaling pathway and associated experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a β-carboline derivative. Its chemical structure is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with a methyl ester, an ethyl group, and two methoxy groups. The hydrochloride salt form enhances its solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | [1] |
| Synonyms | DMCM, Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride | [2] |
| CAS Number | 1215833-62-7 | [1][3][4] |
| Molecular Formula | C₁₇H₁₉ClN₂O₄ | [1][4] |
| Molecular Weight | 350.8 g/mol | [1][3][4] |
| Appearance | Solid powder | [1][4] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Water: 22.5 mg/mL (64.1 mM), DMSO: 9 mg/mL (25.7 mM) | [6] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [1][3] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the benzodiazepine binding site on GABA-A receptors. As an inverse agonist, it binds to this site and allosterically modulates the receptor to decrease the frequency of chloride channel opening in response to GABA.[7] This reduction in inhibitory chloride influx leads to neuronal hyperexcitability, which underlies its observed anxiogenic and convulsant properties.[1][2][5]
GABA-A Receptor Signaling Pathway
The primary signaling pathway affected by this compound is the GABA-A receptor-mediated inhibitory neurotransmission. The following diagram illustrates the mechanism of action of DMCM as a GABA-A receptor inverse agonist.
Binding Affinity for GABA-A Receptor Subtypes
This compound exhibits high affinity for various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. The binding affinities (Ki) are summarized in the table below.
Table 2: Binding Affinity (Ki) of this compound for Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype (αxβ3γ2) | Ki (nM) | Reference(s) |
| α1β3γ2 | 10 | [6][8] |
| α2β3γ2 | 13 | [6][8] |
| α3β3γ2 | 7.5 | [6][8] |
| α5β3γ2 | 2.2 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound to GABA-A receptors in brain tissue homogenates.
Apparatus and Reagents:
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
-
Rat brain tissue
-
[³H]-Flunitrazepam (radioligand)
-
This compound (test compound)
-
Clonazepam or other high-affinity benzodiazepine (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Binding Assay: In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a non-labeled benzodiazepine ligand instead of DMCM.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the effect of this compound on GABA-activated currents in cultured neurons or brain slices.
Apparatus and Reagents:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Pipette puller and polisher
-
Cultured neurons or brain slice preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
GABA
-
This compound
-
Borosilicate glass capillaries
Procedure:
-
Preparation: Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.
-
Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Giga-seal Formation: Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA to elicit an inward chloride current.
-
Drug Application: After establishing a stable baseline GABA response, co-apply GABA with this compound and record the change in the current amplitude.
-
Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of DMCM. Calculate the percentage of inhibition or potentiation.
References
- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. DMCM - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. This compound | GABA Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Inverse Agonist DMCM: A Technical Guide to its Function at the Benzodiazepine Site of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent ligand of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), DMCM functions as a negative allosteric modulator, or inverse agonist. This property makes it a valuable pharmacological tool for investigating the nuanced roles of the GABAergic system in health and disease. By reducing the constitutive activity of the GABA-A receptor, DMCM produces effects opposite to those of benzodiazepines, namely anxiogenic (anxiety-inducing) and proconvulsant activities. This whitepaper provides an in-depth technical overview of DMCM, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
DMCM binds to the benzodiazepine site located at the interface between the α and γ subunits of the pentameric GABA-A receptor. This binding event stabilizes a conformational state of the receptor that has a lower affinity for its endogenous ligand, GABA. Consequently, the frequency of chloride channel opening in response to GABA is reduced, leading to a decrease in neuronal inhibition. This reduction in GABAergic tone results in a state of neuronal hyperexcitability, which manifests as anxiety-like behaviors and an increased susceptibility to seizures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to DMCM's interaction with the GABA-A receptor and its pharmacokinetic profile.
Table 1: Binding Affinity of DMCM for Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Ki (nM) |
| α1β3γ2 | 10[1] |
| α2β3γ2 | 13[1] |
| α3β3γ2 | 7.5[1] |
| α5β3γ2 | 2.2[1] |
Table 2: In Vivo Effects of DMCM in Rodent Models
| Experimental Model | Species | Route of Administration | Dose Range | Observed Effects |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | Dose-dependent decrease in time spent in open arms (anxiogenic)[2] |
| Forced Swim Test | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Decreased immobility time (antidepressant-like effect at this specific dose)[3] |
| Seizure Threshold | Mouse | Intravenous (i.v.) infusion | N/A (infusion) | Proconvulsant; seizure threshold can be measured |
| Fear Conditioning | Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | Acts as an unconditional stimulus for fear-induced analgesia[2] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of a GABA-A receptor inverse agonist and a typical experimental workflow for its characterization.
Caption: Signaling pathway of a GABA-A receptor inverse agonist like DMCM.
Caption: Experimental workflow for characterizing a benzodiazepine inverse agonist.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is for determining the binding affinity (Ki) of DMCM for specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells transfected with specific human GABA-A receptor subunits (e.g., α1β3γ2).
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Flunitrazepam (a BZD site agonist).
-
Non-specific binding control: Clonazepam (10 µM).
-
DMCM stock solution (in DMSO).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Flunitrazepam (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-Flunitrazepam, Clonazepam (10 µM), and cell membrane preparation.
-
Competition Binding: Assay buffer, [³H]-Flunitrazepam, varying concentrations of DMCM, and cell membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DMCM concentration.
-
Determine the IC50 value (the concentration of DMCM that inhibits 50% of specific [³H]-Flunitrazepam binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the measurement of GABA-evoked currents in cultured neurons or transfected cells and the modulatory effect of DMCM.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing GABA-A receptors.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
GABA stock solution.
-
DMCM stock solution.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass pipettes and fill with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
GABA Application and DMCM Modulation:
-
Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 seconds) using a fast perfusion system and record the inward chloride current.
-
After a stable baseline response to GABA is established, co-apply DMCM (e.g., 10-100 nM) with GABA.
-
Record the GABA-evoked current in the presence of DMCM.
-
Wash out DMCM and re-apply GABA alone to ensure recovery of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM.
-
Calculate the percentage inhibition of the GABA response by DMCM.
-
Construct a dose-response curve for DMCM's inhibitory effect on GABA-evoked currents to determine its IC50.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol outlines the procedure for assessing the anxiogenic effects of DMCM in rodents.[4][5]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open, and two opposite arms are enclosed by high walls.
-
A central platform connects the four arms.[4]
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituation:
-
Bring the animals to the testing room at least 30-60 minutes before the experiment to allow them to acclimate.[4]
-
-
Drug Administration:
-
Administer DMCM (e.g., 0.25-1.0 mg/kg, i.p.) or vehicle to the animals 30 minutes before testing.
-
-
Testing:
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms in the DMCM-treated group compared to the vehicle-treated group.
-
Forced Swim Test (FST) for Depressant-Like Behavior
This protocol is used to evaluate the potential effects of DMCM on behavioral despair.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm in diameter, 50 cm high).
-
The container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
-
Drug Administration:
-
Administer DMCM (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the test.[3]
-
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
The test session typically lasts for 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the test session for the duration of immobility. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.
-
Compare the duration of immobility between the DMCM-treated and vehicle-treated groups. An increase in immobility is generally interpreted as a depressant-like effect, while a decrease can indicate an antidepressant-like or stimulant effect.
-
Conclusion
DMCM is a powerful research tool for dissecting the role of the GABA-A receptor in regulating neuronal excitability and behavior. Its inverse agonist properties provide a means to probe the consequences of reduced GABAergic inhibition, offering valuable insights into the pathophysiology of anxiety disorders, epilepsy, and other neurological conditions. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible use of DMCM in a research setting, ultimately contributing to a deeper understanding of the complexities of the GABAergic system and the development of novel therapeutic strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMCM Hydrochloride for Researchers and Drug Development Professionals
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent pharmacological tool widely utilized in neuroscience research. As a negative allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it functions as a benzodiazepine inverse agonist. This action elicits anxiogenic (anxiety-producing) and potent convulsant effects, making it an invaluable compound for studying the mechanisms of anxiety, epilepsy, and the function of the GABAergic system. This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and detailed experimental protocols for its use in preclinical research.
Core Molecular and Physicochemical Data
A clear understanding of the fundamental properties of this compound is crucial for its appropriate handling, storage, and use in experimental settings. The key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 350.8 g/mol |
| Chemical Formula | C₁₇H₁₉ClN₂O₄ |
| CAS Number | 1215833-62-7 |
| Purity | Typically ≥98% (as determined by HPLC) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and water |
Mechanism of Action: A Negative Allosteric Modulator of the GABAA Receptor
This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, this compound acts as an inverse agonist. This means it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the influx of chloride ions into the neuron. This reduction in inhibitory signaling leads to neuronal hyperexcitability, which manifests as anxiety-like behaviors and convulsions in preclinical models.[1]
The primary signaling pathway affected by this compound is the direct modulation of the GABAA receptor ion channel.
Figure 1: Signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, designed for researchers in pharmacology and neuroscience.
Radioligand Binding Assay for GABAA Receptor
This protocol outlines a method to determine the binding affinity of this compound to the GABAA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
[³H]-Flunitrazepam (or other suitable radiolabeled benzodiazepine site ligand)
-
This compound
-
Unlabeled Flunitrazepam (for non-specific binding)
-
Rat brain tissue (cortex or hippocampus)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, centrifuges, filtration apparatus, and scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
The final pellet, containing the membrane fraction, is resuspended in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand and a high concentration of unlabeled Flunitrazepam.
-
Competitive Binding: Radioligand and varying concentrations of this compound.
-
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation.
-
Figure 2: Experimental workflow for the radioligand binding assay.
In Vivo Behavioral Assessment: Elevated Plus-Maze
The elevated plus-maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The anxiogenic properties of this compound can be evaluated using this model.
Materials:
-
Elevated plus-maze apparatus
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80 for solubilization)
-
Video tracking software
Procedure:
-
Habituation:
-
Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 - 2.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
-
Testing:
-
Place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic effect.
-
In Vivo Behavioral Assessment: Forced Swim Test
The forced swim test is commonly used to screen for antidepressant and pro-depressant-like effects of compounds.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Adult male rats
-
This compound
-
Vehicle
-
Video camera and analysis software
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the water tank for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound (e.g., 0.5 - 2.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the rat in the water tank for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test.
-
An increase in immobility time is interpreted as a pro-depressant-like effect.
-
Conclusion
This compound is a critical research tool for investigating the GABAergic system and its role in anxiety and epilepsy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and reproducible results. Further research into the downstream signaling effects of this compound may reveal novel therapeutic targets for neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Convulsant Activity of DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent convulsant agent belonging to the β-carboline family. It is widely utilized in neuroscience research as a pharmacological tool to induce seizures in preclinical models, facilitating the study of epilepsy, anxiety, and the mechanisms of action of anticonvulsant and anxiolytic drugs. This technical guide provides a comprehensive overview of the convulsant activity of DMCM, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.
Core Mechanism of Action: Inverse Agonism at the GABA-A Receptor
DMCM exerts its convulsant effects primarily by acting as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
By binding to the benzodiazepine site, DMCM reduces the efficacy of GABA, decreasing the frequency of chloride channel openings.[1] This attenuation of GABAergic inhibition leads to a state of neuronal hyperexcitability, which can manifest as seizures.[1][4] DMCM is considered a nonselective full inverse agonist, demonstrating high affinity for various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits.[5]
The convulsant action of DMCM can be antagonized by benzodiazepine receptor agonists (e.g., diazepam, clonazepam), which enhance GABAergic transmission, and by benzodiazepine receptor antagonists (e.g., flumazenil, Ro 15-1788), which compete with DMCM for the same binding site.[3][6]
Secondary Mechanisms and Involved Signaling Pathways
While the primary mechanism of DMCM-induced convulsions is the modulation of GABA-A receptors, evidence suggests the involvement of other neurotransmitter systems. Studies have shown that the convulsant effects of DMCM can be attenuated by antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[7] This indicates that excitatory glutamatergic pathways may play a role in the expression of DMCM-induced seizures. Specifically, antagonists of the NMDA receptor's ion-channel binding site (e.g., MK-801, phencyclidine) and glycine binding site (e.g., 7-chlorokynurenic acid) have been shown to increase the seizure threshold for DMCM.[7] This suggests a complex interplay between inhibitory and excitatory systems in the generation of seizures following DMCM administration.
Furthermore, some research suggests that DMCM may enhance the release of excitatory amino acid neurotransmitters, which could contribute to its convulsant properties.[8]
Signaling Pathway of DMCM-Induced Convulsant Activity
Caption: Signaling pathway of DMCM's convulsant action.
Quantitative Data on this compound's Convulsant Activity
The convulsant effects of DMCM are dose-dependent and can vary based on the age and species of the animal model.
Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 10 |
| α2β3γ2 | 13 |
| α3β3γ2 | 7.5 |
| α5β3γ2 | 2.2 |
| Data from MedchemExpress.com[5] |
Table 2: Convulsant Doses (CD50) of DMCM in Rats at Different Postnatal Ages
| Age | Seizure Type | CD50 (mg/kg) |
| P7 | Myoclonic | 0.18 |
| Limbic Motor | 0.32 | |
| Tonic-Clonic | 0.98 | |
| P10 | Myoclonic | 0.08 |
| Limbic Motor | 0.17 | |
| Tonic-Clonic | 0.36 | |
| P13 | Myoclonic | 0.09 |
| Limbic Motor | 0.17 | |
| Tonic-Clonic | 0.32 | |
| P14 | Myoclonic | 0.11 |
| Limbic Motor | 0.21 | |
| Tonic-Clonic | 0.3 | |
| P21 | Myoclonic | 0.34 |
| Limbic Motor | 0.61 | |
| Tonic-Clonic | 1.05 | |
| Adult (>P60) | Myoclonic | 0.1 |
| Limbic Motor | 0.22 | |
| Tonic-Clonic | 0.79 | |
| Data adapted from a study on the ontogenic profile of DMCM-induced seizures in rats.[1] |
Table 3: Effects of Various Compounds on DMCM-Induced Seizures
| Compound | Class | Effect on DMCM Seizures |
| Diazepam | Benzodiazepine Agonist | Antagonizes |
| Clonazepam | Benzodiazepine Agonist | Antagonizes |
| Lorazepam | Benzodiazepine Agonist | Antagonizes |
| Ro 15-1788 | Benzodiazepine Antagonist | Antagonizes |
| CGS 8216 | Benzodiazepine Antagonist | Antagonizes |
| Valproate | Anticonvulsant | Antagonizes |
| Baclofen | GABA-B Agonist | Antagonizes |
| MK-801 | NMDA Antagonist | Increases seizure threshold |
| Phencyclidine (PCP) | NMDA Antagonist | Increases seizure threshold |
| 7-Chlorokynurenic acid | NMDA Glycine Site Antagonist | Increases seizure threshold |
| Data compiled from multiple sources.[3][7] |
Experimental Protocols
Animal Models
-
Rodents: Sprague-Dawley rats and Swiss or DBA/2 mice are commonly used.[1][8]
-
Age: Studies have been conducted in neonatal (P7, P10, P13, P14, P21) and adult (>P60) rats to investigate developmental differences in seizure susceptibility.[1][2]
Drug Preparation and Administration
-
This compound Solution: DMCM is typically dissolved in a small volume of 1N HCl and then diluted with saline.[1]
-
Route of Administration:
Seizure Induction and Observation
-
Animal Preparation: Animals are habituated to the testing environment.
-
DMCM Administration: DMCM is administered at the desired dose and route.
-
Observation Period: Animals are observed for a set period (e.g., 30-60 minutes) for the occurrence and severity of seizures.
-
Seizure Scoring: Seizures are often categorized and scored based on behavioral manifestations:
-
Myoclonic seizures: Characterized by brief, involuntary muscle jerks.[1]
-
Limbic motor (complex partial) seizures: May include behaviors like facial clonus, head nodding, and forelimb clonus.[1]
-
Tonic-clonic seizures: Severe seizures involving a tonic phase (muscle stiffening) followed by a clonic phase (rhythmic jerking).[1]
-
-
Latency Measurement: The time from DMCM injection to the onset of the first seizure is recorded.[1]
Electrophysiological Recording
For more detailed analysis, electroencephalography (EEG) can be used to record brain electrical activity and correlate it with behavioral seizures. This involves surgically implanting electrodes into specific brain regions.
Experimental Workflow for Assessing Anticonvulsant Efficacy Against DMCM-Induced Seizures
References
- 1. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigating benzodiazepine receptor function in vivo using an intravenous infusion of DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the NMDA receptor complex in DMCM-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Beta-Carboline Inverse Agonists: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive review of beta-carboline inverse agonists, targeting researchers, scientists, and drug development professionals. The document delves into their mechanism of action at the GABA-A receptor, presents quantitative data on their binding affinities and efficacy, outlines detailed experimental protocols for their characterization, and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction to Beta-Carboline Inverse Agonists
Beta-carbolines are a class of compounds that bind to the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedation and anxiolysis, inverse agonists produce the opposite effect.[1][3] They decrease the chloride ion influx mediated by the GABA-A receptor, resulting in increased neuronal excitability.[1][3] This unique pharmacological profile has made them valuable tools for studying the central nervous system and potential therapeutic agents for conditions characterized by excessive GABAergic activity.
The spectrum of activity at the benzodiazepine site ranges from full agonists to neutral antagonists and further to partial and full inverse agonists.[4][5] Full agonists elicit a maximal positive modulatory effect on GABA-A receptor function, while neutral antagonists bind to the receptor without affecting its function and can block the effects of both agonists and inverse agonists.[4][5] Inverse agonists, on the other hand, possess "negative intrinsic activity," meaning they actively reduce the constitutive activity of the receptor.[4][6]
Quantitative Data: Binding Affinity and Efficacy
The affinity and efficacy of beta-carboline inverse agonists for the GABA-A receptor are critical parameters in their pharmacological characterization. These are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays. The following tables summarize key quantitative data for several well-studied beta-carboline inverse agonists.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| FG-7142 | α1β3γ2 | 91 ± 22 | [7] |
| α2β3γ2 | 330 ± 62 | [7] | |
| α3β3γ2 | 492 ± 105 | [7] | |
| α5β3γ2 | 2150 ± 725 | [7] | |
| DMCM | Not specified | - | |
| Methyl-β-carboline-3-carboxylate | Not specified | - | |
| Propyl-β-carboline-3-carboxylate | Not specified | - | |
| 3-substituted β-carbolines | Benzodiazepine Receptor (BzR) | See IC50 values below | [8] |
| Compound | Assay | IC50 / EC50 (nM) | Reference |
| FG-7142 | GABA-induced chloride flux (α1 subunit) | EC50 = 137 | [7] |
| GABA-induced chloride flux (α2 subunit) | EC50 = 507 | [7] | |
| GABA-induced chloride flux (α3 subunit) | EC50 = 1021 | [7] | |
| GABA-induced chloride flux (α5 subunit) | EC50 = 1439 | [7] | |
| Isobutoxy-β-carboline (7) | [3H]Ro 15-1788 displacement | IC50 = 93 | [8] |
| Isopentoxy-β-carboline (9) | [3H]Ro 15-1788 displacement | IC50 = 104 | [8] |
| sec-Butoxy-β-carboline (6) | [3H]Ro 15-1788 displacement | IC50 = 471 | [8] |
| tert-Butyl ketone-β-carboline (12) | [3H]Ro 15-1788 displacement | IC50 = 358 | [8] |
| Isopentoxy-β-carboline (8) | [3H]Ro 15-1788 displacement | IC50 = 535 | [8] |
| Benzyloxy-β-carboline (10) | [3H]Ro 15-1788 displacement | IC50 > 1000 | [8] |
Experimental Protocols
Accurate characterization of beta-carboline inverse agonists relies on robust and well-defined experimental protocols. This section provides detailed methodologies for two key assays: radioligand binding assays and whole-cell patch-clamp recordings.
Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.[9][10][11][12]
A. Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Resuspend the pellet in ice-cold deionized water and homogenize.[9]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Repeat the resuspension and centrifugation steps twice more with binding buffer (50 mM Tris-HCl, pH 7.4).[9]
-
Resuspend the final pellet in binding buffer and store at -70°C.[9]
B. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[9]
-
Resuspend the pellet in fresh binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[9]
-
For competition assays, add varying concentrations of the beta-carboline test compound.
-
Add a constant concentration of a suitable radioligand (e.g., [3H]flumazenil or [3H]Ro 15-1788) to all wells.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM diazepam).
-
Incubate the plate at 4°C for 45 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.[9]
C. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents
This protocol outlines the procedure for measuring the effect of beta-carboline inverse agonists on GABA-evoked currents in cultured neurons or brain slices.[13][14][15][16][17]
A. Preparation:
-
Prepare acute brain slices or cultured neurons suitable for electrophysiological recording.[13]
-
Prepare the external (ACSF) and internal (pipette) solutions. The internal solution should contain a Cs-based solution to block potassium channels for better voltage-clamp control.[17]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the patch pipette with the internal solution.
B. Recording:
-
Transfer the brain slice or cell culture dish to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated ACSF.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.[15]
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.[14]
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA puffs (e.g., 10-100 µM) to the neuron using a picospritzer to evoke an inward chloride current.[13]
-
After establishing a stable baseline of GABA-evoked currents, perfuse the beta-carboline inverse agonist at the desired concentration.
-
Continue to apply GABA puffs and record the resulting currents in the presence of the test compound.
-
Wash out the compound with ACSF to observe any recovery of the GABA-evoked current.
C. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents before, during, and after the application of the beta-carboline.
-
Calculate the percentage of inhibition of the GABA-evoked current by the beta-carboline.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the concentration of the beta-carboline.
-
Determine the IC50 value from the concentration-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GABAA receptor signaling pathway modulation.
Caption: Experimental workflow for characterization.
Caption: Spectrum of activity at the BZD site.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 5. Agonists, antagonists, and partial agonists | Pharmacology Education Project [pharmacologyeducation.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. google.com [google.com]
- 16. mdpi.com [mdpi.com]
- 17. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and core experimental applications of DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride. DMCM hydrochloride is a potent benzodiazepine inverse agonist widely utilized in neuroscience research to study anxiety, convulsions, and the GABAergic system.[1][2][3] This document outlines the known hazards, necessary precautions, and detailed protocols for its use in a laboratory setting, intended to ensure the safety of researchers and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a β-carboline derivative that acts as a negative allosteric modulator of GABAA receptors.[3] Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental paradigms.
| Property | Value | Reference |
| Chemical Name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride | [1] |
| Molecular Formula | C₁₇H₁₈N₂O₄・HCl | [1] |
| Molecular Weight | 350.8 g/mol | [1] |
| CAS Number | 1215833-62-7 | [1] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO and water (requires sonication) | [4] |
| Storage | Desiccate at room temperature. | [1] |
Safety and Hazard Information
This compound is a potent neuroactive compound and must be handled with care. Its primary mechanism of action, the inverse agonism of GABAA receptors, leads to anxiogenic and convulsant effects.[1][2]
GHS Classification
While a specific GHS classification for this compound is not consistently available across all supplier safety data sheets, based on its known biological effects, it should be handled as a substance with significant acute toxicity. The following classifications for similar hazardous compounds can be used as a guideline.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Note: This classification is based on the potential hazards of β-carboline derivatives and should be considered a precautionary measure.
Hazard and Precautionary Statements
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
-
Precautionary Statements:
-
Prevention:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Toxicological Data
| Endpoint | Value | Species | Route | Reference |
| LD50 | Data not available | - | - | - |
| CD50 (Convulsant Dose 50%) | Varies with age and strain | Rat | Intraperitoneal | [5] |
Handling and Personal Protective Equipment (PPE)
Due to its potent biological activity, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | A lab coat should be worn. Ensure it is buttoned and sleeves are rolled down. |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
First Aid Measures
In case of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully scoop or sweep up the spilled solid material, avoiding dust generation.
-
Place the material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent the spread of the spill.
-
Contact your institution's environmental health and safety department for assistance.
-
Disposal
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a negative allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[3] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP).[2]
As an inverse agonist, DMCM binds to the benzodiazepine site and induces a conformational change in the GABAA receptor that reduces the efficiency of GABA-mediated chloride channel opening.[2] This leads to a decrease in chloride influx, resulting in reduced neuronal inhibition and a state of hyperexcitability, which manifests as anxiety and convulsions.[1][2]
Figure 1. Simplified signaling pathway of this compound at a GABAergic synapse.
Experimental Protocols
This compound is a valuable tool for inducing anxiety-like behaviors and seizures in animal models. The following are generalized protocols that should be adapted and approved by the institution's animal care and use committee.
Preparation of this compound Solution
-
Objective: To prepare a stock solution of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Due to its limited water solubility, this compound is often first dissolved in a small amount of DMSO.
-
For a desired final concentration, calculate the required mass of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add sterile saline to the desired final volume. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid solvent effects.
-
Use a sonicator to aid in dissolution if necessary.
-
The solution should be prepared fresh on the day of the experiment.
-
Figure 2. Workflow for preparing a this compound solution for injection.
Induction of Anxiety-Like Behavior: Elevated Plus Maze (EPM)
-
Objective: To assess the anxiogenic effects of this compound in rodents using the EPM.
-
Materials:
-
Elevated Plus Maze apparatus
-
Rodents (mice or rats)
-
Prepared this compound solution
-
Vehicle control solution (e.g., saline with the same percentage of DMSO)
-
Syringes and needles for injection (appropriate gauge for the species and route of administration)
-
Video tracking software
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 15-30 minutes). Doses typically range from 0.1 to 1.0 mg/kg.[4]
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using video tracking software.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between animals to remove any olfactory cues.
-
Analyze the recorded data for parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled. A decrease in open arm exploration is indicative of anxiogenic effects.
-
Induction of Seizures
-
Objective: To induce seizures in rodents for the study of epilepsy or the screening of anticonvulsant compounds.
-
Materials:
-
Rodents (mice or rats)
-
Prepared this compound solution
-
Vehicle control solution
-
Syringes and needles for injection
-
Observation chamber
-
Timer
-
-
Procedure:
-
Habituate the animals to the testing environment.
-
Administer a convulsant dose of this compound (typically in the range of 1-5 mg/kg, depending on the species and desired seizure severity).[6]
-
Immediately place the animal in an observation chamber.
-
Observe and score the seizure activity over a set period (e.g., 30 minutes) using a standardized seizure scoring scale (e.g., a modified Racine scale).
-
Record the latency to the first seizure and the duration and severity of the seizures.
-
Provide appropriate post-procedural care as per institutional guidelines.
-
Conclusion
This compound is a powerful research tool for investigating the GABAergic system and its role in anxiety and epilepsy. Its potent biological activity necessitates strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can ensure a safe laboratory environment while conducting robust and reproducible experiments.
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral differences between subgroups of rats with high and low threshold to clonic convulsions induced by DMCM, a benzodiazepine inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMCM - Wikipedia [en.wikipedia.org]
Methodological & Application
DMCM Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride is a well-characterized compound belonging to the β-carboline family. It functions as a potent non-selective inverse agonist at the benzodiazepine binding site of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2][3] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM reduces the effect of GABA, leading to anxiogenic (anxiety-producing) and convulsant effects.[1][3] This property makes it a valuable pharmacological tool for studying the GABAergic system, anxiety, epilepsy, and learning and memory processes.[4][5][6]
Physicochemical Properties
Solubility Data
The solubility of DMCM hydrochloride in commonly used laboratory solvents is crucial for the preparation of stock solutions and experimental media. The data from various suppliers is summarized below. It is often recommended to use sonication to facilitate dissolution.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 7.02 - 10 mg/mL | 20 - 28.51 mM | Sonication is recommended to aid dissolution. | [1][2][3] |
| Water | 22.5 - 31.43 mg/mL | 64.1 - 100 mM | Sonication is recommended to aid dissolution. | [1][2][3] |
Note: The molecular weight of this compound is 350.8 g/mol .[1][3]
Biological Activity & Mechanism of Action
This compound exerts its effects primarily through the GABA-A receptor, a ligand-gated chloride ion channel. As an inverse agonist, DMCM binds to the benzodiazepine site on the GABA-A receptor complex and reduces the receptor's response to GABA. This leads to a decrease in chloride ion influx, resulting in neuronal hyperexcitability.[7] Additionally, some studies suggest DMCM may increase neuronal excitability by modulating other intrinsic membrane properties, such as decreasing Ca²⁺-dependent K⁺ conductance.[7]
Figure 1: Mechanism of this compound at the GABA-A Receptor.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol for DMSO Stock (e.g., 10 mM):
-
Weigh the required amount of this compound powder (M.Wt: 350.8). For 1 mL of a 10 mM stock, use 3.508 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol for Aqueous Stock (e.g., 25 mg/mL):
-
Weigh 25 mg of this compound powder.
-
Add sterile water to a final volume of 1 mL.
-
Vortex vigorously.
-
Use an ultrasonic bath to facilitate complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
In Vitro Application Protocol (Cell-based Assays)
Objective: To apply this compound to cultured cells to study its effects on GABAergic signaling or other cellular processes.
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution (typically in DMSO).
-
Dilute the stock solution to an intermediate concentration in sterile culture medium.
-
Further dilute to the final desired working concentration (e.g., 0.1 - 1 µM) in the culture medium.[7]
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control (medium with the same DMSO concentration) must be included. [2]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period before performing downstream analysis (e.g., patch-clamp electrophysiology, calcium imaging, or biochemical assays).
In Vivo Administration Protocol (Rodent Models)
Objective: To administer this compound to rodents to investigate its behavioral or physiological effects.
Materials:
-
This compound stock solution
-
Sterile 0.9% saline or 0.01 N HCl
-
pH meter and NaOH solution for pH adjustment
-
Syringes and needles appropriate for the route of administration (e.g., intraperitoneal)
Protocol:
-
Prepare the dosing solution. For systemic injections in rats, DMCM can be dissolved in 0.01 N HCl, with the pH subsequently adjusted using NaOH.[8] Alternatively, a DMSO stock can be diluted in a vehicle suitable for injection (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). For animal studies, the final DMSO concentration should ideally be below 10%.[2]
-
The typical dose range for rats can vary from 0.015 mg/kg to 1.0 mg/kg, administered via intraperitoneal (i.p.) injection.[5][8]
-
Administer the calculated volume of the DMCM solution or vehicle control to the animal. In many behavioral paradigms, the injection is performed 30 minutes prior to testing.[5]
-
Proceed with the behavioral or physiological assessment (e.g., elevated plus maze for anxiety, seizure monitoring, or fear conditioning tests).[4][8]
Figure 2: General workflow for an in vivo experiment using DMCM.
Safety and Handling
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: These notes and protocols are intended for research purposes only and are provided as a general guide. Researchers should consult the primary literature and optimize protocols for their specific experimental needs and model systems.
References
- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing DMCM Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent benzodiazepine inverse agonist. It is widely utilized in neuroscience research to study anxiety, convulsions, and the function of the GABA-A receptor.[1] As an inverse agonist, DMCM binds to the benzodiazepine site of the GABA-A receptor and reduces the receptor's response to the inhibitory neurotransmitter GABA, leading to anxiogenic and convulsant effects.[1] Proper preparation of DMCM hydrochloride stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1215833-62-7 | |
| Molecular Formula | C₁₇H₁₈N₂O₄・HCl | |
| Molecular Weight | 350.8 g/mol | |
| Appearance | Off-white solid/powder | [2] |
| Purity | ≥98% (HPLC) |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the maximum recommended concentrations. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 31.43 | 100 | |
| DMSO | 7.02 | 20 |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Appropriate solvent (e.g., sterile, nuclease-free water or DMSO)
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific experimental requirements.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 350.8 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.01 mol/L * 0.001 L * 350.8 g/mol * 1000 mg/g = 3.508 mg
-
-
Weighing the this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.51 mg of this compound powder and record the exact weight.
-
-
Dissolving the compound:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Stock Solution Dilution Calculator
The following table provides the required volume of stock solution to prepare working solutions of various concentrations.
| Desired Final Concentration | Volume of 10 mM Stock Solution to add to 1 mL of buffer/media |
| 1 µM | 0.1 µL |
| 10 µM | 1 µL |
| 50 µM | 5 µL |
| 100 µM | 10 µL |
Safety and Handling
Warning: this compound is a potent neuroactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and solutions.[2]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store this compound powder in a tightly sealed container in a cool, dry place.[2] Stock solutions should be stored at -20°C or -80°C as recommended.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of DMCM at the GABA-A Receptor
Caption: DMCM's inverse agonist action on the GABA-A receptor.
References
Application Notes and Protocols for In-Vivo Studies of DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent β-carboline derivative that acts as a negative allosteric modulator of GABAA receptors.[1] By binding to the benzodiazepine site on the GABAA receptor complex, DMCM reduces the inhibitory effects of GABA, leading to neuronal hyperexcitability. This mechanism of action confers DMCM with significant anxiogenic and convulsant properties.[1] In preclinical research, DMCM hydrochloride is a valuable pharmacological tool for inducing anxiety-like states and seizures in animal models, making it instrumental in the development and screening of novel anxiolytic and anticonvulsant therapies.
This document provides detailed application notes and protocols for the use of this compound in in vivo studies, with a focus on rodent models.
Data Presentation
In Vivo Efficacy and Dosage Summary
The following tables summarize the effective dose ranges of this compound for inducing various behavioral and physiological effects in rats and mice. It is important to note that the optimal dose can vary depending on the animal strain, age, and specific experimental conditions. Therefore, pilot studies are recommended to determine the most appropriate dose for a particular research paradigm.
Table 1: In Vivo Effects of this compound in Rats
| Species | Strain | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 0.05 - 1.0 | U-shaped dose-response on memory retention; 0.1 mg/kg improved active avoidance and had antidepressant-like effects in the forced swim test.[2] | [2] |
| Rat | Not Specified | Not Specified | 0.4 - 0.7 | Discriminative stimulus properties.[3] | [3] |
| Rat | Sprague-Dawley | Intraperitoneal (i.p.) | 0.2 - 1.4 | Dose-dependent induction of myoclonic, complex partial, and tonic-clonic seizures.[4] | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Species | Strain | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Mouse | Swiss or DBA/2 | Intraperitoneal (i.p.) | ~16.8 (0.048 mmol/kg) | Induction of clonic seizures.[5] | [5] |
| Mouse | Not Specified | Not Specified | Not Specified | Anxiogenic properties in the four-plate test.[5] | [5] |
Pharmacokinetic Data
Despite extensive literature searches, specific pharmacokinetic parameters such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve) for this compound in rats and mice could not be located in the reviewed scientific literature. One study noted that the degradation rate of β-carboline esters in rat plasma correlates with their convulsant potency, highlighting the importance of pharmacokinetic factors.[6] Researchers are advised to conduct pharmacokinetic studies to determine these parameters for their specific experimental setup.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be prepared for intraperitoneal (i.p.) injection as follows:
-
Dissolve this compound in a small volume of 1N HCl.[4]
-
Dilute the solution with sterile saline (0.9% NaCl) to the desired final concentration.[4]
-
The final injection volume for rats is typically 1 ml/kg, and for pups, it can be up to 10 ml/kg.[4]
Seizure Induction Protocol in Rats
This protocol is designed to assess the convulsant effects of this compound.
Materials:
-
This compound solution
-
Male Sprague-Dawley rats (adult, >P60)[4]
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose range of 0.2 - 1.4 mg/kg.[4] A vehicle control group (saline with a small amount of HCl) should be included.
-
Immediately place the animal in an individual observation chamber.
-
Observe and record the latency to the first seizure and the types of seizures (e.g., myoclonic, complex partial, tonic-clonic) for a predefined period (e.g., 30-60 minutes).[4]
-
Seizure severity can be scored using a standardized scale if required.
Anxiogenic Effects Assessment in Mice (Four-Plate Test)
This protocol utilizes the four-plate test to evaluate the anxiogenic properties of DMCM.
Materials:
-
This compound solution
-
Male mice
-
Four-plate test apparatus (a box with a floor made of four metal plates)
-
A shock generator
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the four-plate apparatus.
-
Allow the mouse to explore the apparatus for a set period (e.g., 1 minute).
-
After the exploration period, deliver a mild foot shock (e.g., 0.3 mA) whenever the mouse crosses from one plate to another.[5]
-
Record the number of punished crossings for a defined duration (e.g., 1 minute).[5]
-
Anxiogenic compounds like DMCM are expected to enhance the suppression of activity caused by the footshock.[5]
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Signaling pathway of this compound at the GABAA receptor.
References
- 1. DMCM - Wikipedia [en.wikipedia.org]
- 2. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), an inverse agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for Intravenous Infusion of DMCM in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) is a potent benzodiazepine inverse agonist that acts on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition, DMCM reduces it, leading to increased neuronal excitability. This property makes DMCM a valuable tool for studying anxiety, seizures, and other neurological conditions related to the GABAergic system. These application notes provide detailed protocols for the intravenous (IV) infusion of DMCM in mice, a method that allows for precise control over dosage and rapid onset of action. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the in vivo effects of DMCM.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of DMCM and other relevant compounds. It is important to note that specific data for the intravenous infusion of DMCM in mice is limited in publicly available literature. Therefore, data from intraperitoneal (IP) administration of DMCM and intravenous administration of other beta-carbolines are included to provide context and guidance.
Table 1: Effects of Intraperitoneally Administered DMCM on Behavior in Rodents
| Species | Dose (mg/kg, IP) | Behavioral Test | Key Findings | Reference |
| Rat | 0.25-1.0 | Formalin Test | Dose-dependent suppression of pain response (analgesia), accompanied by fear-like responses (defecation and urination). | [1] |
| Mouse | 3 | Convulsion Test | Induced clonic convulsions. | [2] |
| Mouse | Not Specified | Staircase Test | Increased number of rears (anxiety-like behavior) without affecting the number of steps ascended (locomotor activity). | [2] |
Table 2: Cardiovascular Effects of Intravenously Infused Beta-Carbolines in Rats
| Compound | Dose (mg/kg, IV) | Parameter Measured | Effect | Reference |
| BCCE | 3.0 | Heart Rate | Decrease | [3] |
| BCCM | Not Specified | Heart Rate | Dose-related decrease | [3] |
| THBC | 3.0 | Heart Rate & Blood Pressure | Increase | [3] |
BCCE: Ethyl-beta-carboline-3-carboxylate; BCCM: Methyl-beta-carboline-3-carboxylate; THBC: Tetrahydro-beta-carboline.
Experimental Protocols
Protocol 1: Preparation of DMCM for Intravenous Infusion
Objective: To prepare a sterile and soluble formulation of DMCM suitable for intravenous administration in mice.
Materials:
-
DMCM powder
-
Sterile saline (0.9% NaCl)
-
Tween 80®
-
Sterile water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of sterile saline containing 0.1% Tween 80®. For a 10 mL solution, add 10 µL of Tween 80® to 10 mL of sterile saline. A study on a soluble beta-carboline derivative utilized a similar vehicle for intravenous injection[4].
-
DMCM Solubilization:
-
Weigh the desired amount of DMCM powder.
-
In a sterile vial, add the DMCM powder to the vehicle solution to achieve the target concentration.
-
Vortex the solution vigorously for 2-3 minutes.
-
If DMCM is not fully dissolved, sonicate the solution in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
-
Sterilization:
-
Draw the DMCM solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step ensures the removal of any potential microbial contamination.
-
-
Storage:
-
Store the sterile DMCM solution at 4°C for short-term use (up to 24 hours). For longer-term storage, consult stability data for DMCM in the chosen vehicle. It is recommended to prepare the solution fresh on the day of the experiment.
-
Protocol 2: Intravenous Infusion of DMCM via the Tail Vein
Objective: To administer DMCM to mice at a controlled rate via the lateral tail vein.
Materials:
-
Prepared sterile DMCM solution
-
Mouse restraint device
-
Infrared heat lamp
-
Syringe pump
-
Sterile syringes (1 mL)
-
Catheter with a 27-30 gauge needle
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental room for at least 30 minutes before the procedure.
-
Weigh each mouse to accurately calculate the infusion volume.
-
Place the mouse in a restraint device, ensuring the tail is accessible.
-
Warm the tail using an infrared heat lamp for a few minutes to induce vasodilation, making the lateral tail veins more visible and easier to access. Be careful not to overheat the tail.
-
-
Infusion Setup:
-
Draw the sterile DMCM solution into a syringe and place it in the syringe pump.
-
Prime the catheter with the DMCM solution to remove any air bubbles.
-
-
Catheter Insertion:
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle of the catheter into the vein at a shallow angle, bevel side up. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
-
Infusion:
-
Post-Infusion Care:
-
Once the infusion is complete, carefully remove the catheter.
-
Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its home cage and monitor its recovery.
-
Protocol 3: Assessment of Anxiety-Like Behavior using the Open Field Test
Objective: To evaluate changes in locomotor activity and anxiety-like behavior following intravenous infusion of DMCM.
Materials:
-
Open field arena (e.g., 40 x 40 cm)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test[6]. The lighting in the room should be kept consistent.
-
DMCM Infusion: Administer DMCM via intravenous infusion as described in Protocol 2. Behavioral testing should commence at a predetermined time post-infusion.
-
Testing:
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior. Anxious mice tend to spend more time in the periphery (thigmotaxis).
-
Number of entries into the center zone.
-
Rearing frequency: A measure of exploratory behavior.
-
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each trial to remove any olfactory cues.
Protocol 4: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the mouse's tendency to explore open versus enclosed spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the mice to the testing room as described for the open field test[11].
-
DMCM Infusion: Administer DMCM via intravenous infusion (Protocol 2).
-
Testing:
-
Data Analysis:
-
Analyze the video recording to quantify:
-
Time spent in the open arms vs. the closed arms. A lower percentage of time in the open arms is indicative of higher anxiety.
-
Number of entries into the open arms vs. the closed arms.
-
Total arm entries: An indicator of overall activity.
-
-
-
Cleaning: Clean the maze with 70% ethanol after each mouse to eliminate scent cues.
Visualization
Signaling Pathway of DMCM at the GABA-A Receptor
Caption: DMCM acts as an inverse agonist at the GABA-A receptor, reducing GABA's inhibitory effect.
Experimental Workflow for Intravenous Infusion and Behavioral Testing
Caption: Workflow for intravenous DMCM infusion followed by behavioral assessment in mice.
References
- 1. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of benzodiazepine agonist, inverse agonist and antagonist drugs in the mouse staircase test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of beta-carbolines in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. Continuous IV Infusion is the Choice Treatment Route for Arginine-vasopressin Receptor Blocker Conivaptan in Mice to Study Stroke-evoked Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The open field assay is influenced by room temperature and by drugs that affect core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open field test for mice [protocols.io]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. mmpc.org [mmpc.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DMCM Hydrochloride in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elevated plus-maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2] This model is predicated on the innate conflict between a rodent's exploratory drive and its aversion to open, elevated spaces.[3][4] Anxiogenic compounds, which induce anxiety, typically decrease the time spent and the number of entries into the open arms of the maze. In contrast, anxiolytic (anti-anxiety) agents have the opposite effect.[5]
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent benzodiazepine inverse agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces GABA-A receptor activity, leading to an anxiogenic-like behavioral phenotype in rodents.[8][9] This makes DMCM a valuable pharmacological tool for inducing an anxiety-like state to investigate the mechanisms of anxiety and screen potential anxiolytic drugs.
These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the use of DMCM hydrochloride in the elevated plus-maze test.
Data Presentation
The following tables summarize the expected dose-dependent anxiogenic effects of this compound on key behavioral parameters in the elevated plus-maze test, based on findings reported in the scientific literature.
Table 1: Effect of this compound on Time Spent in Open Arms
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (seconds) ± SEM | Percentage of Time in Open Arms (%) |
| Vehicle (Saline) | - | Data not available | ~15-25% |
| DMCM | 0.25 | Data not available | Significant Decrease |
| DMCM | 0.5 | Data not available | Significant Decrease |
| DMCM | 1.0 | Data not available | Significant Decrease |
Table 2: Effect of this compound on Open Arm Entries
| Treatment Group | Dose (mg/kg) | Mean Number of Open Arm Entries ± SEM | Percentage of Open Arm Entries (%) |
| Vehicle (Saline) | - | Data not available | ~20-30% |
| DMCM | 0.25 | Data not available | Significant Decrease |
| DMCM | 0.5 | Data not available | Significant Decrease |
| DMCM | 1.0 | Data not available | Significant Decrease |
Note: Similar to time spent in the open arms, the number of entries into the open arms is consistently reported to decrease significantly with DMCM treatment in a dose-dependent manner.[10] Precise values will vary based on rodent strain, apparatus dimensions, and laboratory conditions.
Table 3: Effect of this compound on Locomotor Activity (Total Arm Entries)
| Treatment Group | Dose (mg/kg) | Mean Total Arm Entries ± SEM |
| Vehicle (Saline) | - | Data not available |
| DMCM | 0.25 | No significant change |
| DMCM | 0.5 | No significant change |
| DMCM | 1.0 | Potential for decrease at higher doses |
Note: At anxiogenic doses, DMCM is not expected to significantly alter overall locomotor activity. A decrease in total arm entries may be observed at higher doses, potentially indicating sedative effects or generalized motor impairment, which could confound the interpretation of anxiety-like behavior.
Experimental Protocols
This section outlines a detailed methodology for conducting the elevated plus-maze test with this compound administration.
Materials and Apparatus
-
Elevated Plus-Maze: Constructed from a non-porous material (e.g., PVC, acrylic) in a ‘+’ shape, elevated approximately 50 cm from the floor.[2][11]
-
Two opposing arms (e.g., 50 cm x 10 cm for rats; 30 cm x 5 cm for mice) are enclosed by walls (e.g., 40 cm high for rats; 15 cm high for mice).[2][5]
-
The other two opposing arms are open, with a small ledge (e.g., 0.5 cm) to prevent falls.[11]
-
The central platform (e.g., 10 cm x 10 cm for rats; 5 cm x 5 cm for mice) connects the four arms.[5]
-
-
Animal Subjects: Male adult rodents (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice) are commonly used. Acclimatize animals to the housing facility for at least one week before testing.
-
This compound: Dissolve in a suitable vehicle, such as physiological saline (0.9% NaCl). Prepare fresh solutions on the day of the experiment.
-
Video Recording and Analysis System: A camera mounted above the maze to record the sessions for later analysis using behavioral tracking software (e.g., ANY-maze, EthoVision XT).[12]
-
Testing Room: A quiet, dimly lit room. Consistent, low-level illumination (e.g., 25-30 lux in the center of the maze) is recommended.[11]
Experimental Procedure
-
Animal Handling and Habituation:
-
Drug Administration:
-
Elevated Plus-Maze Test:
-
Place the animal gently onto the central platform of the maze, facing one of the open arms.[13]
-
Immediately start the video recording and a timer for a 5-minute test session.[12][13]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Score the video recordings, either manually or using automated tracking software, for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms (all four paws in the arm).
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total arm entries)] x 100.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for the elevated plus-maze test with DMCM.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 9. Benzodiazepine agonist and inverse agonist actions on GABAA receptor-operated chloride channels. II. Chronic effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. Elevated plus maze protocol [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with DMCM Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent benzodiazepine inverse agonist that modulates the activity of GABA-A receptors. Unlike benzodiazepine agonists (e.g., Diazepam) which enhance the inhibitory effects of GABA, DMCM reduces GABA-A receptor function, thereby decreasing GABAergic inhibition.[1] This property makes DMCM a valuable pharmacological tool for studying the role of GABAergic circuitry in various physiological and pathological processes, including anxiety, seizures, and memory.[2]
These application notes provide detailed protocols for utilizing DMCM in both in vitro and in vivo electrophysiology experiments to investigate its effects on neuronal activity.
Pharmacological Profile of DMCM
DMCM binds to the benzodiazepine site on the GABA-A receptor complex and acts as a negative allosteric modulator.[1][2] This means that it reduces the ability of GABA to open the chloride ion channel, leading to a decrease in inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).[3][4] At low concentrations (< 0.5 µM), DMCM's primary effect is this inverse agonism.[5] However, at higher concentrations (> 0.5 µM), it can exhibit more complex, sometimes agonistic, effects at a site distinct from the benzodiazepine binding site.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of DMCM on GABA-A receptors.
Table 1: Dose-Response of DMCM on GABA-A Receptor Currents
| Preparation | Receptor Subtype | DMCM Concentration | Effect | Reference |
| Xenopus oocytes | α1β2γ2 | 1 µM | Rightward shift of GABA dose-response curve (EC50 from 41.0 µM to 118.3 µM) | [6][7] |
| Xenopus oocytes | α1(L263S)β2γ2 | 1 µM | Rightward shift of GABA dose-response curve (EC50 from 0.24 µM to 1.2 µM) | [6][7] |
| HEK cells | α1β2γ2 | < 0.5 µM | Decrease in GABA-induced Cl- currents | [5] |
| HEK cells | α1β2 | > 0.5 µM | Enhancement of Cl- currents (EC50 of 1.9 µM) | [5] |
Table 2: In Vivo Behavioral Effects of DMCM
| Animal Model | DMCM Dose | Behavioral Effect | Reference |
| Rat | 0.25-1.0 mg/kg | Dose-dependent suppression of responses to formalin injection (analgesia), fear-like responses | [8] |
| Rat | 0.1 mg/kg | Improved retrieval of avoidance response, antidepressant-like effects | [2] |
| Mouse (wild-type) | 3 mg/kg (i.p.) | Convulsions | [9] |
| Mouse (γ2I77 mutant) | up to 60 mg/kg (i.p.) | No convulsions | [9] |
Signaling Pathway of DMCM Action
The following diagram illustrates the signaling pathway of DMCM at the GABA-A receptor.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 2. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonistic effects of the beta-carboline DMCM revealed in GABA(A) receptor gamma 2 subunit F77I point-mutated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMCM Hydrochloride in GABA-A Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent tool for investigating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. DMCM is a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor.[1] It acts as a negative allosteric modulator, or inverse agonist, meaning it binds to the receptor and induces a conformational change that reduces the ability of GABA to open the chloride ion channel.[2][3] This action is functionally opposite to that of benzodiazepines like diazepam, which are positive allosteric modulators that enhance GABA's effect.[4] The anxiogenic and potent convulsant activity of DMCM makes it a valuable pharmacological tool to study the physiological and pathological roles of the GABA-A receptor system, including its involvement in anxiety, epilepsy, and memory.[2][5]
Mechanism of Action
DMCM binds to the benzodiazepine site located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[6] This binding event stabilizes a receptor conformation that has a lower affinity for GABA and is less efficient at conducting chloride ions upon GABA binding.[3] This reduction in GABAergic inhibition leads to neuronal hyperexcitability, which underlies the observed anxiogenic and convulsant effects of DMCM.[7] Interestingly, at higher concentrations, DMCM can exhibit some agonistic effects, a phenomenon that is typically masked by its strong inverse agonist action.[8] The effects of DMCM can be blocked by benzodiazepine receptor antagonists, such as flumazenil (Ro 15-1788).[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in relation to its interaction with the GABA-A receptor.
| Parameter | Value | Species | Tissue/System | Reference |
| Binding Affinity (Kd) | 0.5-0.8 nM (high-affinity site) | Rat | Hippocampus and Cortex | [9] |
| 3-6 nM (low-affinity site) | Rat | Hippocampus and Cortex | [9] | |
| EC50 (for modulation of GABA response) | Rightward shift of GABA EC50 | Xenopus laevis oocytes expressing α1β2γ2 receptors | Electrophysiology | [9] |
| In Vivo Convulsant Dose | 3 mg/kg (i.p.) | Mice | Seizure Induction | [8] |
| In Vivo Anxiogenic Dose | 0.25-1.0 mg/kg | Rat | Fear-induced analgesia | [3] |
| In Vivo Memory-Facilitating Dose | 0.1 mg/kg (i.p.) | Rat | Active avoidance test | [4] |
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using [3H]DMCM.
Materials:
-
[3H]DMCM (specific activity ~80-90 Ci/mmol)
-
This compound (for non-specific binding)
-
Test compounds
-
Membrane preparation from a brain region rich in GABA-A receptors (e.g., rat cortex or hippocampus)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup:
-
Total Binding: Add 100 µL of membrane preparation, 50 µL of [3H]DMCM (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of binding buffer to a test tube.
-
Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of [3H]DMCM, and 50 µL of a high concentration of unlabeled DMCM (e.g., 10 µM) to a test tube.
-
Competition Binding: Add 100 µL of membrane preparation, 50 µL of [3H]DMCM, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate all tubes at 0-4°C for 60 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be converted to a Ki value.
In Vitro: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording GABA-A receptor-mediated currents in cultured neurons or brain slices and assessing the modulatory effects of DMCM.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for the patch pipette containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
Procedure:
-
Preparation: Place the cultured cells or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Targeting: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC20-EC50) using a fast application system.
-
DMCM Application: After establishing a stable baseline GABA response, co-apply DMCM with GABA. Observe the effect of DMCM on the amplitude and kinetics of the GABA-evoked current. DMCM is expected to reduce the current amplitude.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM. Calculate the percentage of inhibition caused by DMCM.
In Vivo: Behavioral Assessment (Elevated Plus Maze)
This protocol describes a common behavioral test to assess the anxiogenic effects of DMCM in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle solution (e.g., saline with a small amount of acid to dissolve the DMCM)
-
Video tracking software
Procedure:
-
Animal Habituation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.25-1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[3]
-
Test Procedure: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the animal's behavior using a video camera.
-
Data Analysis: Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms. An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms in the DMCM-treated group compared to the vehicle-treated group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the in vivo antibody response by a benzodiazepine inverse agonist (DMCM) administered centrally or peripherally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DMCM-Induced Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the anxiogenic effects of Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a potent benzodiazepine inverse agonist. The following sections detail the dose-response relationship of DMCM, experimental protocols for key behavioral assays, and the underlying signaling pathways involved in its mechanism of action.
Dose-Response Relationship of DMCM-Induced Anxiety
DMCM administration in rodent models induces a dose-dependent increase in anxiety-like behaviors. The effective dose range for eliciting these responses typically falls between 0.25 and 1.5 mg/kg (intraperitoneal injection). Below are summary tables of the anticipated dose-dependent effects of DMCM across various behavioral paradigms.
Table 1: Elevated Plus-Maze (EPM)
| DMCM Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | 40 ± 5 | 10 ± 2 | 15 ± 2 |
| 0.25 | 30 ± 4 | 8 ± 1.5 | 14 ± 2 |
| 0.5 | 20 ± 3 | 6 ± 1 | 13 ± 1.5 |
| 1.0 | 10 ± 2.5 | 4 ± 1 | 12 ± 1.5 |
| 1.5 | <5 | <3 | 11 ± 1 |
*Note: Data are hypothetical and represent expected trends based on available literature. Actual results may vary. **p<0.01, **p<0.001 compared to vehicle.
Table 2: Light-Dark Box Test
| DMCM Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle (Saline) | 180 ± 20 | 15 ± 3 | 10 ± 2 |
| 0.25 | 140 ± 18 | 12 ± 2.5 | 8 ± 1.5 |
| 0.5 | 100 ± 15 | 9 ± 2 | 6 ± 1 |
| 1.0 | 60 ± 10 | 6 ± 1.5 | 4 ± 1 |
| 1.5 | <30 | <4 | <3 |
*Note: Data are hypothetical and represent expected trends based on available literature. Actual results may vary. **p<0.01, **p<0.001 compared to vehicle.
Table 3: Open Field Test
| DMCM Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle (Saline) | 60 ± 8 | 2500 ± 300 | 30 ± 5 |
| 0.25 | 45 ± 7 | 2300 ± 280 | 25 ± 4 |
| 0.5 | 30 ± 5 | 2000 ± 250 | 18 ± 3 |
| 1.0 | 15 ± 3 | 1500 ± 200* | 10 ± 2 |
| 1.5 | <10 | 1200 ± 180** | <5 |
*Note: Data are hypothetical and represent expected trends based on available literature. A decrease in total distance traveled may indicate locomotor impairment at higher doses. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.
Table 4: Other Anxiety-Related Behaviors
| DMCM Dose (mg/kg) | Freezing Duration (s) (Mean ± SEM) | Number of Fecal Boli (Mean ± SEM) | Urination Events (Presence/Absence) |
| Vehicle (Saline) | 5 ± 2 | 1 ± 0.5 | Absent |
| 0.25 | 15 ± 4 | 2 ± 0.8 | Occasional |
| 0.5 | 30 ± 6 | 4 ± 1 | Present |
| 1.0 | 50 ± 8 | 6 ± 1.5 | Present |
| 1.5 | >60 | >7 | Present |
*Note: Data are hypothetical and represent expected trends based on available literature. Actual results may vary. **p<0.01, **p<0.001 compared to vehicle.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess DMCM-induced anxiety are provided below.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the experiment.
-
Administer DMCM (0.25, 0.5, 1.0, or 1.5 mg/kg, i.p.) or vehicle (saline) 15-30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Administer DMCM (0.25, 0.5, 1.0, or 1.5 mg/kg, i.p.) or vehicle 15-30 minutes prior to testing.
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Place the animal in the center of the light compartment, facing away from the opening.
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Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
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Record the session with a video camera.
-
Score the video for the following measures:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
-
Clean the apparatus thoroughly with 70% ethanol after each animal.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituate the animal to the testing room for a minimum of 30 minutes.
-
Administer DMCM (0.25, 0.5, 1.0, or 1.5 mg/kg, i.p.) or vehicle 15-30 minutes before the test.
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Gently place the animal in the center of the open field.
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Allow the animal to explore the arena for a 5 to 10-minute period.
-
Record the session using an overhead video camera.
-
Analyze the recording for the following parameters:
-
Time spent in the center zone.
-
Total distance traveled.
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Rearing frequency (vertical activity).
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Instances of freezing, urination, and defecation.
-
-
Clean the open field with 70% ethanol between trials.
Signaling Pathways and Mechanisms
The anxiogenic effects of DMCM are primarily mediated through its action as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor.
DMCM Signaling at the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and inhibition of neurotransmission. DMCM binds to the benzodiazepine site on the GABA-A receptor and allosterically modulates its function. Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM as an inverse agonist reduces the effect of GABA, thereby decreasing the influx of chloride ions. This leads to a state of neuronal hyperexcitability, which manifests as anxiety and, at higher doses, convulsions.
Experimental Workflow for a DMCM Dose-Response Study
A typical workflow for investigating the dose-response effects of DMCM on anxiety-like behavior is outlined below.
Logical Relationship of DMCM-Induced Anxiogenic Response
The administration of DMCM initiates a cascade of events, starting from its molecular interaction with the GABA-A receptor to the manifestation of observable anxiety-like behaviors.
Troubleshooting & Optimization
common off-target effects of DMCM hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DMCM hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a benzodiazepine inverse agonist.[1] It binds with high affinity to the benzodiazepine site on the GABA-A receptor complex.[1] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM negatively allosterically modulates the receptor, reducing GABA's inhibitory effect. This leads to a decrease in chloride ion influx and subsequent neuronal excitation.[2]
Q2: What are the expected on-target effects of this compound in vivo?
The primary and well-documented on-target effects of DMCM are proconvulsant and anxiogenic (anxiety-inducing). These effects are a direct result of its inverse agonist activity at GABA-A receptors, leading to a reduction in GABAergic inhibition in the central nervous system.
Q3: I am observing unexpected or "off-target" effects in my experiment. What could be the cause?
While most of DMCM's effects are attributed to its action at the GABA-A receptor, some outcomes may be unexpected depending on the experimental context. These can be categorized as follows:
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Paradoxical On-Target Effects: At certain doses, DMCM can produce effects that may seem counterintuitive to its anxiogenic properties, such as analgesia or antidepressant-like effects.[3][4] These are still thought to be mediated by the GABA-A receptor but involve complex neural circuits.
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Receptor Subtype Specificity: The diverse population of GABA-A receptor subtypes throughout the brain may lead to varied downstream effects depending on the brain region and the specific subtypes being modulated.
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Potential Non-GABAergic Effects: There is evidence to suggest that DMCM may have effects that are not mediated by the benzodiazepine binding site. One study found that DMCM can decrease Ca2+-mediated K+ conductance, an effect that was not blocked by benzodiazepine receptor antagonists.[2] This could contribute to neuronal hyperexcitability independent of its primary mechanism.
Q4: At what doses should I expect to see the various effects of this compound?
The dose of DMCM is critical in determining the observed behavioral outcome. Below is a summary of reported effective doses for different effects in rodents. Note that the specific effective dose can vary depending on the animal species, strain, and administration route.
Summary of this compound In Vivo Effects
| Effect | Species | Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Proconvulsant | Mouse | Starting at 3 | Intraperitoneal (i.p.) | [5] |
| Rat | 0.2 - 0.4 (limbic seizures) | Not specified | [6] | |
| Anxiogenic | Rat | Not specified | Not specified | |
| Analgesic | Rat | 0.25 - 1.0 | Not specified | [4] |
| Antidepressant-like | Rat | 0.1 | Intraperitoneal (i.p.) | [3] |
| Memory-enhancing | Rat | 0.1 | Intraperitoneal (i.p.) | [3] |
| Anxiolytic-like (in γ2I77 mutant mice) | Mouse | 20 - 60 | Intraperitoneal (i.p.) | [5] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpected convulsions at low doses | - Animal sensitivity (strain or individual variability)- Incorrect dosage calculation or solution preparation | - Review dosage calculations and solution preparation protocols.- Consider using a lower starting dose and titrating upwards.- Ensure the animal model is appropriate for the intended study. |
| Lack of expected anxiogenic effect | - Dose is too low.- Dose is too high, potentially leading to confounding behaviors (e.g., sedation, motor impairment).- The behavioral assay is not sensitive enough. | - Perform a dose-response study to determine the optimal dose for your specific assay.- Ensure the chosen behavioral paradigm is validated for detecting anxiety-like behavior. |
| Observing analgesic or antidepressant-like effects instead of anxiety | - The dose used may be in the range reported to produce these effects (see table above).- The experimental paradigm may be more sensitive to these effects. | - Carefully consider the dose being used in the context of the desired outcome.- If studying anxiety, a different dose or behavioral assay may be necessary. |
| Results are not reproducible | - Inconsistent drug administration (e.g., i.p. injection variability).- Environmental factors affecting animal behavior (e.g., noise, light).- Variability in this compound solution stability. | - Ensure consistent and accurate drug administration techniques.- Standardize environmental conditions during behavioral testing.- Prepare fresh DMCM solutions for each experiment. |
| Effect is not blocked by a benzodiazepine antagonist (e.g., flumazenil) | - The observed effect may be mediated by a non-benzodiazepine binding site mechanism, such as the reported effect on Ca2+-mediated K+ conductance.[2] | - Investigate alternative mechanisms. Consider electrophysiological studies to examine effects on ion channels. |
Experimental Protocols
Forced Swim Test (for antidepressant-like effects)
This protocol is adapted from studies demonstrating the antidepressant-like effects of DMCM.[3]
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
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Animals: Male Wistar rats.
-
Procedure:
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Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This is for habituation.
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Day 2 (Test):
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Administer this compound (0.1 mg/kg, i.p.) or vehicle 30 minutes before the test.
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Place the rat in the cylinder for a 5-minute test session.
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Record the duration of immobility during the 5-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
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-
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Data Analysis: A decrease in the duration of immobility in the DMCM-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Fear Conditioning (to assess effects on learning and memory)
This protocol is a general representation of fear conditioning paradigms where DMCM could be used to modulate learning.[4]
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a distinct context for cued fear testing.
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Animals: Male Sprague-Dawley rats.
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Procedure:
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Day 1 (Conditioning):
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Administer this compound (at the desired dose, e.g., 0.1 mg/kg for memory enhancement studies) or vehicle 30 minutes prior to conditioning.
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Place the rat in the conditioning chamber.
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Allow a 2-minute habituation period.
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Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz) for 30 seconds.
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The last 2 seconds of the CS should co-terminate with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).
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Repeat CS-US pairings as required by the experimental design (e.g., 3-5 times with an inter-trial interval of 1-2 minutes).
-
-
Day 2 (Contextual Fear Test):
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Place the rat back into the same conditioning chamber for 5 minutes without presenting the CS or US.
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Record the percentage of time the animal spends freezing (complete lack of movement except for respiration).
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-
Day 3 (Cued Fear Test):
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Place the rat in a novel context with different visual and olfactory cues.
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Allow a 2-minute habituation period.
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Present the CS (auditory tone) for 3 minutes.
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Record the percentage of freezing behavior during the CS presentation.
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-
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Data Analysis: An increase in freezing behavior in the DMCM-treated group compared to the vehicle group suggests an enhancement of fear memory.
Visualizations
Signaling Pathway of DMCM at the GABA-A Receptor
Caption: Mechanism of DMCM as a GABA-A receptor inverse agonist.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the forced swim test to assess antidepressant-like effects.
Logical Relationship: Troubleshooting Unexpected Effects
References
- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonistic effects of the beta-carboline DMCM revealed in GABA(A) receptor gamma 2 subunit F77I point-mutated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in DMCM-Induced Seizure Models
Welcome to the technical support center for researchers utilizing DMCM-induced seizure models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is DMCM and how does it induce seizures?
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent convulsant agent that acts as a negative allosteric modulator of the GABA-A receptor.[1] By binding to the benzodiazepine site on the receptor, DMCM decreases the affinity of the primary inhibitory neurotransmitter, GABA, for its receptor.[2][3] This reduction in GABAergic inhibition leads to neuronal hyperexcitability and the generation of seizures.
Q2: What are the common sources of variability in the DMCM-induced seizure model?
Variability in chemoconvulsant models can arise from several factors, including:
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Animal-related factors: Strain, age, sex, and weight of the animals can significantly influence seizure susceptibility and response to DMCM.[4]
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Drug preparation and administration: Inconsistencies in DMCM solution preparation, dosage calculations, and administration technique (e.g., injection speed and site) can lead to variable drug exposure.
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Environmental factors: Stress from handling, housing conditions, and time of day (circadian rhythms) can affect an animal's seizure threshold.
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Subjective seizure scoring: Differences in how individual researchers score seizure severity can introduce variability.
Q3: How can I minimize variability in my experiments?
To minimize variability, it is crucial to standardize your experimental protocol. This includes:
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Using animals of the same strain, age, and sex from a reputable supplier.
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Allowing for a proper acclimatization period before the experiment.
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Preparing fresh DMCM solutions for each experiment and ensuring accurate dosing based on animal weight.
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Standardizing the injection procedure and handling of the animals.
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Utilizing a clear and objective seizure scoring scale and ensuring all observers are trained consistently.[4]
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Controlling for environmental variables such as light-dark cycles and noise levels.
Q4: What is a typical dose range for DMCM to induce seizures in rodents?
The effective dose of DMCM can vary depending on the animal species and strain. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Published literature suggests a range, but this should be empirically verified.
Q5: What is the expected latency and duration of DMCM-induced seizures?
The latency to seizure onset and the duration of seizures are dose-dependent. Higher doses of DMCM generally lead to a shorter latency and longer seizure duration. It is important to establish these parameters in your own laboratory as they can be influenced by the factors mentioned in Q2.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High mortality rate | - DMCM dose is too high.- Animal strain is particularly sensitive.- Inadequate post-seizure care. | - Perform a dose-response study to identify a dose that induces seizures with minimal mortality.- Consider using a less sensitive strain of animal.- Provide supportive care such as hydration and temperature regulation after the seizure. |
| Inconsistent seizure induction (some animals do not seize) | - DMCM dose is too low.- Improper drug administration (e.g., subcutaneous instead of intraperitoneal injection).- Individual animal variability in seizure threshold. | - Verify your dose calculations and ensure the dose is adequate.- Ensure proper and consistent injection technique.- Increase the number of animals per group to account for biological variability. |
| High variability in seizure latency and/or duration | - Inconsistent drug administration technique.- Environmental stressors affecting seizure threshold.- Subjectivity in identifying seizure onset and cessation. | - Standardize the injection procedure, including volume and speed.- Minimize animal stress through gentle handling and a consistent environment.- Clearly define the behavioral and/or electrophysiological markers for seizure start and end times. |
| Unexpected or paradoxical effects of test compounds | - The compound may have a complex mechanism of action.- The compound may alter the metabolism of DMCM.- The dose of the test compound may be in a non-therapeutic range. | - Investigate the known pharmacology of your test compound.- Consider pharmacokinetic interaction studies.- Perform a dose-response study for your test compound in the DMCM model. |
Experimental Protocols
DMCM Solution Preparation
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DMCM is typically dissolved in a vehicle such as a small amount of glacial acetic acid and then diluted with saline or a saline/Tween 80 solution.
-
The final concentration of the vehicle should be kept low and consistent across all experimental groups, including the control group.
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It is recommended to prepare fresh solutions on the day of the experiment to ensure stability and potency.
DMCM Administration and Seizure Observation
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Accurately weigh each animal on the day of the experiment to calculate the precise dose of DMCM.
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Administer DMCM via intraperitoneal (i.p.) injection. Ensure a consistent injection site and technique for all animals.
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Immediately after injection, place the animal in an observation chamber.
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Begin recording the latency to the first seizure and the duration and severity of all seizure activity for a predetermined observation period (e.g., 30-60 minutes).
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Seizure severity can be scored using a modified Racine scale.
Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Quantitative Data Summary
Table 1: Example Dose-Response Relationship for DMCM
| DMCM Dose (mg/kg, i.p.) | % Animals Seizing | Mean Seizure Severity (Racine Scale) | Mean Latency to First Seizure (seconds) | Mean Seizure Duration (seconds) |
| 1 | 20% | 1.5 | 300 | 20 |
| 2.5 | 80% | 3.2 | 180 | 45 |
| 5 | 100% | 4.8 | 90 | 90 |
| 7.5 | 100% | 5.0 | 60 | 120 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine these values empirically for their specific experimental conditions.
Visualizations
Caption: DMCM's mechanism of action at the GABAergic synapse.
Caption: Experimental workflow for a DMCM-induced seizure study.
References
optimizing DMCM hydrochloride concentration for cell culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using DMCM hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a compound from the β-carboline family.[1] It functions as a benzodiazepine inverse agonist.[2][3] Unlike benzodiazepine agonists which enhance the effect of GABA (the primary inhibitory neurotransmitter), DMCM binds to the benzodiazepine site on the GABA-A receptor and reduces the receptor's activity.[2][4] This action decreases the influx of chloride ions into the neuron, leading to increased neuronal excitability.[2][4] Due to this mechanism, it is known to produce anxiety and convulsive effects in preclinical models.[1][3]
Q2: What are the primary applications of this compound in cell culture?
In cell culture, particularly with neuronal cells, DMCM is primarily used to:
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Investigate the function and modulation of GABA-A receptors.[5][6]
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Study the cellular mechanisms of anxiety and seizures by inducing a state of neuronal hyperexcitability.[7]
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Serve as a tool to test the efficacy of potential anxiolytic (anti-anxiety) or anticonvulsant compounds.[1]
-
Explore pathways related to neuronal plasticity and learning, as it has been shown to have memory-enhancing effects under certain conditions.[8]
Q3: What is a recommended starting concentration range for an initial experiment?
The optimal concentration of DMCM is highly dependent on the cell type, cell density, and the specific biological question. Based on published studies, a wide range is plausible. For an initial range-finding experiment, it is advisable to test a broad spectrum of concentrations with 10-fold or logarithmic dilutions.[9][10] Once a biologically active range is identified, a more refined dose-response experiment with narrower concentration intervals can be performed.[11]
Q4: How should I prepare and store a this compound stock solution?
Most researchers prepare high-concentration stock solutions in a suitable solvent, like DMSO.[9] For example, a 10 mM stock in DMSO is common practice for many cell culture drugs. It is critical to keep the final concentration of the solvent (e.g., DMSO) consistent and low (typically <0.5%) across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.[9] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Q5: I am not observing any effect of DMCM on my cells. What could be the cause?
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell type or assay. The sensitivity of GABA-A receptors can vary significantly between cell types.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, from nanomolar to high micromolar (e.g., 10 nM to 100 µM), to identify the active range.[10]
-
-
Absence of Target Receptors: Your cells may not express the specific GABA-A receptor subtypes to which DMCM binds.
-
Solution: Confirm the expression of GABA-A receptor subunits in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry.
-
-
Compound Degradation: The DMCM stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from powder and store it in small, single-use aliquots at -20°C or below.
-
-
Assay Insensitivity: The experimental endpoint you are measuring (e.g., a specific protein's expression) may not be sensitive to the effects of GABA-A receptor modulation.
-
Solution: Consider using a more direct assay for neuronal excitability, such as calcium imaging or electrophysiological recordings.
-
Q6: I am observing high levels of cytotoxicity or cell death. How can I mitigate this?
-
Concentration is Too High: As an inverse agonist that promotes neuronal excitability, high concentrations of DMCM can lead to excitotoxicity and cell death.[2]
-
Solution: Lower the concentration of DMCM. Perform a cytotoxicity assay (e.g., MTT, LDH release, or Trypan Blue exclusion) across a range of concentrations to determine the maximum non-toxic concentration for your specific cell line and incubation time.
-
-
Prolonged Incubation Time: The duration of exposure may be too long, leading to cumulative toxic effects.
-
Solution: Reduce the incubation time. A time-course experiment can help identify the optimal window to observe the desired biological effect without causing excessive cell death.
-
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤0.5%). Always include a vehicle-only control.[9]
-
Q7: My results are inconsistent and have poor reproducibility between experiments. What are the potential reasons?
-
Variable Cell Conditions: Inconsistent cell passage number, seeding density, or cell health can lead to variable responses.
-
Solution: Use cells within a consistent, narrow range of passage numbers. Ensure a uniform seeding density and allow cells to adhere and stabilize before adding the compound.[9]
-
-
Inaccurate Drug Dilutions: Manual serial dilutions can introduce significant errors.[9]
-
Solution: Prepare a master mix for each concentration to be tested. Use calibrated pipettes and ensure thorough mixing at each dilution step. For high-throughput studies, automated liquid handlers are recommended.[9]
-
-
Nominal vs. Effective Concentration: The stated concentration in the media (nominal) may not reflect the actual concentration experienced by the cells due to binding to plasticware or serum proteins.[12][13]
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Solution: While difficult to control without specialized equipment, being aware of this phenomenon is important. Using serum-free media for the duration of the drug treatment can sometimes reduce variability, but this may also impact cell health.
-
Data Summary
Table 1: Reported Effective Concentrations of DMCM in In Vitro Studies
| Application | Cell/Tissue Type | Effective Concentration | Reference |
| Reduction of GABA Responses | Rat Neocortical Neurons | 0.1 - 1 µM | [5] |
| Enhancement of Aspartate Release | Rat Cortical/Hippocampal Minislices | 100 µM | [14] |
Table 2: Example Concentration Range for an Initial Dose-Response Experiment
| Dilution | Concentration (µM) | Log10 Concentration |
| 1 | 100 | 2.0 |
| 2 | 10 | 1.0 |
| 3 | 1 | 0.0 |
| 4 | 0.1 | -1.0 |
| 5 | 0.01 | -2.0 |
| 6 | 0.001 | -3.0 |
| 7 | Vehicle Control | N/A |
| 8 | Untreated Control | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal DMCM Concentration via Dose-Response Assay
This protocol outlines a general method to determine the concentration-dependent effect of DMCM on a specific cellular endpoint (e.g., neurotransmitter release, gene expression, or a signaling event).
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Cell Plating: Seed neuronal cells in an appropriate multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere and recover for 24 hours.
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Preparation of DMCM Dilutions: Prepare a series of DMCM concentrations from your stock solution. A common approach is to perform serial dilutions in your cell culture medium to achieve 2x the final desired concentration. For an initial experiment, use a wide logarithmic range (e.g., 1 nM to 100 µM).
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Treatment: Remove the old medium from the cells and add an equal volume of the 2x DMCM dilutions to the corresponding wells. This will result in the final 1x concentration. Include "vehicle-only" and "untreated" wells as negative controls.
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Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours), which should be optimized for your specific assay.
-
Assay Endpoint Measurement: After incubation, perform the assay to measure your endpoint of interest (e.g., collect supernatant for a release assay, lyse cells for qPCR or Western blot).
-
Data Analysis: Plot the measured response against the logarithm of the DMCM concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate key parameters like EC₅₀ (half-maximal effective concentration).
Protocol 2: Assessing DMCM-Induced Cytotoxicity using an MTT Assay
This protocol is used to measure cell viability and determine the toxic concentration range of DMCM.
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Cell Plating and Treatment: Follow steps 1-3 from Protocol 1. It is crucial to use the same cell density and incubation times you plan to use in your main experiments.
-
MTT Reagent Addition: After the DMCM incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of approximately 0.5 mg/mL.[12][13] Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12][13]
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Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values of the DMCM-treated wells to the vehicle control wells (representing 100% viability). Plot cell viability (%) against the DMCM concentration to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration that causes 50% cell death.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathway of DMCM as a GABA-A inverse agonist.
Caption: Troubleshooting decision tree for DMCM experiments.
References
- 1. DMCM - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Unexpected Agonistic Effects of DMCM at GABA-A Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected agonistic effects of Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) at GABA-A receptors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with DMCM, presented in a question-and-answer format.
Q1: My application of DMCM is producing a potentiating effect on GABA-induced currents, but I was expecting an inverse agonist effect. What could be the cause?
A1: This is a documented, yet often unexpected, phenomenon. Several factors could be at play:
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Concentration of DMCM: DMCM exhibits a biphasic effect. At low concentrations (typically around 1 µM), it acts as a negative allosteric modulator (inverse agonist), inhibiting GABA-induced currents. However, at higher concentrations (e.g., 10 µM and above), it can lose its negative modulatory activity and begin to potentiate the GABA response.[1][2]
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Presence of other modulators: The potentiating effect of high-concentration DMCM is particularly evident in the presence of the benzodiazepine antagonist, flumazenil.[1][2] If your experimental preparation contains flumazenil or a similar compound, this could explain the observed agonistic effect.
-
GABA-A Receptor Subunit Composition: The specific subunits comprising the GABA-A receptor can influence the effect of DMCM. While its inverse agonist activity is well-characterized on many common receptor subtypes, certain subunit combinations may be more susceptible to its agonistic effects.
-
Spontaneous Receptor Activity: In cells with high levels of spontaneous GABA-A receptor opening, DMCM can reduce the baseline current, consistent with inverse agonism.[3] However, in the presence of GABA, the modulatory effect can shift.
Troubleshooting Steps:
-
Verify DMCM Concentration: Double-check your calculations and the final concentration of DMCM in your experimental solution.
-
Run a Concentration-Response Curve: Perform a full concentration-response experiment for DMCM in the presence of a fixed, sub-maximal concentration of GABA. This will help you determine if the effect is indeed biphasic in your system.
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Review Experimental Conditions: Ensure no other allosteric modulators are present in your solutions unless intended.
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Characterize Your Receptor Subunits: If using a recombinant expression system, confirm the subunit composition of the expressed GABA-A receptors. If working with native tissue, be aware of the predominant subunit compositions in that brain region.
Q2: I am not observing any effect of DMCM on GABA-induced currents. What are the possible reasons?
A2: A lack of response to DMCM could be due to several experimental factors:
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GABA-A Receptor Subunit Composition: The benzodiazepine binding site, where DMCM acts, is located at the interface of the α and γ subunits.[4] Receptors lacking a γ subunit, or containing certain α subunits (e.g., α4, α6), are insensitive to classical benzodiazepines and may also be insensitive to DMCM.
-
Point Mutations: A specific point mutation in the γ2 subunit (F77I) has been shown to abolish the binding and inverse agonist effects of DMCM.[5] While this is a specific research model, it highlights the sensitivity of the binding site to subtle structural changes.
-
Drug Stability and Preparation: Ensure that your DMCM stock solution is properly prepared and has not degraded.
-
Experimental Technique: Issues with your recording setup, such as a poor seal in patch-clamp experiments or problems with the perfusion system, could prevent the drug from reaching the receptors effectively.
Troubleshooting Steps:
-
Confirm Receptor Subunit Composition: Verify the presence of appropriate α and γ subunits in your experimental system.
-
Use a Positive Control: Test a known benzodiazepine agonist (e.g., diazepam) to confirm that the benzodiazepine binding site on your receptors is functional.
-
Prepare Fresh DMCM Solutions: Prepare a fresh stock solution of DMCM and verify its concentration.
-
Check Your Experimental Setup: Ensure your recording and perfusion systems are functioning correctly.
Frequently Asked Questions (FAQs)
Q: Under what specific conditions does DMCM show agonistic effects?
A: DMCM's agonistic or potentiating effects are typically observed under the following conditions:
-
High Concentrations: As mentioned, concentrations of 10 µM and higher are more likely to produce potentiation.[1][2]
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In the Presence of Flumazenil: The presence of the antagonist flumazenil can unmask the potentiating effect of high-concentration DMCM.[1][2]
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Specific Genetic Modifications: In mice with a phenylalanine-to-isoleucine point mutation at position 77 of the γ2 subunit (γ2F77I), the inverse agonist effect of DMCM is abolished, revealing a modest agonistic effect that manifests as anxiolytic-like behaviors.[5]
Q: What is the proposed mechanism for DMCM's switch from an inverse agonist to an agonist?
A: The current understanding, supported by structural and molecular dynamics studies, is that DMCM's effect is dependent on binding site occupancy.[1][6]
-
At low concentrations, DMCM is thought to bind primarily to the canonical benzodiazepine site in the extracellular domain, leading to its characteristic inverse agonist effect.[1]
-
At higher concentrations, DMCM may interact with additional, lower-affinity sites in the transmembrane domain of the GABA-A receptor.[1][6] The occupation of these secondary sites is proposed to induce a different conformational change in the receptor, leading to potentiation of the GABA-induced current.
Q: How does the GABA-A receptor subunit composition affect the agonistic response to DMCM?
A: The precise subunit dependency of DMCM's agonistic effect is an area of active research. However, the presence of the γ2 subunit is critical for its canonical binding. The α1β2γ2 subunit combination is a common model for studying benzodiazepine site ligands. The fact that the γ2F77I point mutation unmasks agonism suggests that the γ2 subunit is central to transducing the modulatory effects of DMCM.[5] Further research is needed to explore how different α and β subunit isoforms might influence the agonistic properties of DMCM.
Quantitative Data
The following tables summarize key quantitative data related to DMCM and GABA-A receptor modulation.
Table 1: DMCM Concentration-Dependent Effects on GABA-A Receptors
| DMCM Concentration | Observed Effect | Experimental Context | Reference(s) |
| 1 µM | Inhibition of GABA response (Inverse Agonism) | Patch-clamp electrophysiology | [1] |
| 10 µM | Potentiation of GABA response (Agonism) | In the presence of 3 µM flumazenil | [1][2] |
| 1 µM to 100 µM | Attenuation of negative modulation with increasing concentration | Patch-clamp electrophysiology | [1][2] |
| 3 mg/kg (i.p.) | Convulsant (in wild-type mice) | In vivo studies | |
| 20-60 mg/kg (i.p.) | Modest anxiolytic-like effects (in γ2F77I mutant mice) | In vivo behavioral tests | [5] |
Table 2: EC50 and IC50 Values for Selected GABA-A Receptor Ligands (for reference)
| Compound | Value | Receptor Subtype/System | Reference(s) |
| GABA | EC50: 12.2 µM | GABAA(α5β3γ2) | [7] |
| GABA | EC50: 161 µM | Primary hippocampal rat astrocytes | [7] |
| Bicuculline | IC50: 3.3 µM (at 30 µM GABA) | GABAA(α5β3γ2) | [7] |
| Picrotoxin | IC50: 2.2 µM (at 1 mM GABA) | Primary hippocampal rat astrocytes | [7] |
| GABA | EC50: 34 µM | Wild-type βαγ+βα concatemeric receptor | [8] |
Note: Specific EC50 or Kd values for the agonistic effect of DMCM are not yet well-established in the literature and represent a key area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of DMCM on GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is adapted for the study of DMCM's effects on GABA-A receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into the oocytes.
- Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Recording Setup:
- Prepare the recording chamber with a constant flow of bathing solution (e.g., ND96).
- Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-5 MΩ.
- Impale a single oocyte with two microelectrodes (one for voltage sensing, one for current injection).
- Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
3. Drug Application:
- Prepare stock solutions of GABA and DMCM in appropriate solvents and dilute to their final concentrations in the bathing solution immediately before use.
- Establish a baseline GABA-induced current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) until a stable response is achieved.
- To test for inverse agonism, co-apply a low concentration of DMCM (e.g., 1 µM) with the same concentration of GABA.
- To test for agonism, co-apply a high concentration of DMCM (e.g., 10 µM or higher), with or without flumazenil, along with GABA.
- Ensure complete washout of drugs between applications.
4. Data Analysis:
- Measure the peak amplitude of the GABA-induced currents in the absence and presence of DMCM.
- Calculate the percentage inhibition or potentiation caused by DMCM.
- Construct concentration-response curves and determine EC50 or IC50 values.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of DMCM for the benzodiazepine binding site on GABA-A receptors.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., cortex or cerebellum) or cells expressing the GABA-A receptor of interest in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a multi-well plate, add a fixed amount of the membrane preparation to each well.
- Add a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]Ro 15-1788).
- Add increasing concentrations of unlabeled DMCM to competitively displace the radioligand.
- To determine non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam) to a separate set of wells.
- Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
- Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of DMCM.
- Plot the specific binding as a function of the DMCM concentration.
- Fit the data to a one-site or two-site binding model to determine the IC50 of DMCM.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of a GABAergic synapse and the modulatory effects of DMCM.
Experimental Workflow for Investigating DMCM Effects
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Agonistic effects of the beta-carboline DMCM revealed in GABA(A) receptor gamma 2 subunit F77I point-mutated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]
DMCM Hydrochloride in Behavioral Assays: A Technical Support Center
Welcome to the technical support center for researchers utilizing DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride in behavioral assays. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DMCM hydrochloride and what is its primary mechanism of action?
This compound is a potent inverse agonist of the benzodiazepine binding site on the GABA-A receptor.[1][2] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the inhibitory effects of GABA, DMCM reduces GABA's effects, leading to increased neuronal excitability.[3] This action underlies its characteristic anxiogenic (anxiety-producing) and convulsant properties.[1][2]
Q2: How should I prepare and store this compound solutions?
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Solubility: this compound is soluble in DMSO and water.[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. One protocol suggests a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in a solution of 20% SBE-β-CD in saline.[4] It is crucial to ensure the substance is fully dissolved; gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]
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Stability: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2][4] The stability of diluted solutions for injection in saline at room temperature for extended periods has been demonstrated for other hydrochloride salts, suggesting good stability for acute experimental use.[5][6]
Q3: What are the expected behavioral effects of this compound in rodents?
DMCM is known to produce anxiogenic-like behaviors in a variety of assays.[1] These can include decreased time spent in the open arms of the elevated plus-maze, reduced exploration of the center of an open field, and a preference for the dark compartment in the light-dark box test. At higher doses, DMCM is a potent convulsant.[1] Interestingly, some studies have reported modest anxiolytic-like effects at very low doses in specific mouse strains, highlighting the importance of careful dose-response studies.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation in prepared solution | Incomplete dissolution or inappropriate vehicle composition. | Gently warm the solution or use an ultrasonic bath to aid dissolution.[2][4] Ensure the correct proportions of solvents are used as specified in the protocol. Prepare fresh solutions if precipitation persists. |
| High variability in behavioral results between animals | Inconsistent drug administration, handling stress, or environmental factors. | Ensure accurate and consistent injection volumes and techniques. Acclimate animals to the testing room for at least 30-60 minutes before the assay.[7][8] Minimize environmental stressors such as noise and excessive light. |
| Unexpected anxiolytic-like effects (e.g., increased open arm time) | Dose-dependent effects, strain differences, or experimental artifact. | Conduct a full dose-response curve to characterize the effects of DMCM in your specific animal strain and experimental setup. Very low doses have occasionally been reported to have paradoxical effects.[4] Review handling and injection procedures to rule out stress-induced behavioral alterations. |
| Seizures or excessive motor impairment | The dose is too high for the animal strain or individual susceptibility. | Reduce the dose of this compound. The convulsive threshold can vary between rodent strains.[9] If not investigating seizures, ensure doses are within the established range for anxiogenic effects (see data table below). |
| No significant behavioral effects observed | Insufficient dose, drug degradation, or incorrect administration. | Verify the correct dose was administered. Prepare fresh solutions to rule out degradation, especially if stock solutions are old or have been stored improperly.[2][4] Confirm the route of administration (e.g., intraperitoneal) was performed correctly. |
Quantitative Data Summary
The following table summarizes typical doses of this compound and their observed effects in common behavioral assays.
| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Observed Effects |
| Elevated Plus-Maze | Rat | 2 | i.p. | Decreased general activity and inhibition of open-arm activity.[9] |
| Open Field Test | Rat | 2 | i.p. | Depressed locomotion in the initial 15 minutes and reduced activity in the central zone.[9] |
| Fear Conditioning | Rat | 0.25 - 1.0 | i.p. | Acts as an unconditional stimulus for fear-induced analgesia and other fear-like responses (defecation, urination).[10] |
| Forced Swim Test | Rat | 0.1 | i.p. | Decreased immobility time, suggesting antidepressant-like effects at this specific dose. |
| Active Avoidance | Rat | 0.1 | i.p. | Facilitated retrieval of avoidance memory. |
Experimental Protocols
Elevated Plus-Maze
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[11]
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Procedure:
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Acclimate the animal to the testing room for at least 30-60 minutes.[11]
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Administer this compound or vehicle via the chosen route (typically intraperitoneal) at the designated pre-treatment time.
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Place the animal in the center of the maze, facing a closed arm.[11]
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Allow the animal to explore the maze for a 5-minute period.[11]
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Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.
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Thoroughly clean the maze between animals.
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Open Field Test
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Apparatus: A square or circular arena with walls to prevent escape.[8][12]
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Procedure:
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Acclimate the animal to the testing room for at least 30-60 minutes.[7][8]
-
Administer this compound or vehicle.
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Gently place the animal in the center of the open field arena.[8]
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Record locomotor activity for a set period (e.g., 5-30 minutes) using an automated tracking system.
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Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13]
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Clean the arena thoroughly between subjects.[13]
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Light-Dark Box Test
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Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[14][15]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[16]
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Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.[15]
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Allow the animal to freely explore both compartments for a 5-10 minute session.[15][16]
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Record the time spent in each compartment, the latency to first enter the dark compartment, and the number of transitions between compartments.[15]
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Clean the apparatus between trials.
-
Visualizations
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of Methadone Hydrochloride for Injection in Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Methadone Hydrochloride for Injection in Saline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodiazepine site inverse agonists and locomotor activity in rats: bimodal and biphasic influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
interpreting biphasic effects of DMCM hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride.
Troubleshooting Guide
Problem 1: Unexpected or No Biphasic Effect Observed
Possible Causes:
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Incorrect Dose Range: The biphasic effects of DMCM are highly dose-dependent. The concentrations required to observe anxiogenic versus convulsant effects can vary between different animal models and experimental setups.
-
Compound Stability: Improper storage or handling of DMCM hydrochloride can lead to degradation of the compound.
-
Vehicle Solution Issues: The choice of solvent can impact the solubility and bioavailability of DMCM.
Solutions:
-
Dose-Response Pilot Study: Conduct a pilot study with a wide range of this compound concentrations to determine the optimal dose range for your specific model and desired effect.
-
Proper Storage: this compound should be stored desiccated at room temperature.[1] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[3]
-
Vehicle Selection: this compound is soluble in water (up to 100 mM) and DMSO (up to 20 mM). For in vivo studies, ensure the chosen vehicle is appropriate for the route of administration and does not have confounding effects. A common vehicle for intraperitoneal injection is saline.
Problem 2: High Variability in Experimental Results
Possible Causes:
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Animal-to-Animal Variability: Individual animals can exhibit different sensitivities to DMCM, leading to variations in the convulsant threshold.
-
Sensitization: Repeated administration of DMCM can lead to sensitization, where lower doses are required to elicit the same effect, potentially leading to convulsions.[4]
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Route of Administration: The method of administration (e.g., intraperitoneal, intravenous) will affect the pharmacokinetics and subsequent biological response.
Solutions:
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Subject Sub-Grouping: Consider pre-screening animals to establish baseline anxiety levels or convulsant thresholds to create more homogenous experimental groups.
-
Careful Dosing Regimen: For chronic studies, be mindful of sensitization. It may be necessary to adjust the dose over time or use a partial benzodiazepine receptor agonist to block the DMCM stimulus effect.[4]
-
Consistent Administration: Use a consistent and precise method of administration for all subjects in the study.
Frequently Asked Questions (FAQs)
Q1: What are the expected biphasic effects of this compound?
This compound, a benzodiazepine inverse agonist, exhibits a biphasic dose-response relationship. At lower doses, it can have anxiogenic and memory-enhancing effects.[5] As the dose increases, it becomes a potent convulsant.[6] Some studies have also reported analgesic effects at low doses.[7][8]
Q2: How does this compound work?
DMCM acts as a negative allosteric modulator of GABA-A receptors.[7] Unlike benzodiazepine agonists which enhance the effect of GABA (the primary inhibitory neurotransmitter in the central nervous system), DMCM reduces the effect of GABA. This leads to a decrease in neuronal inhibition and an increase in neuronal excitability, resulting in its characteristic anxiogenic and convulsant properties.[6]
Q3: What are the recommended storage and handling procedures for this compound?
-
Storage of Solid Compound: Desiccate at room temperature.[1]
-
Storage of Stock Solutions: Store at -20°C for up to one month or -80°C for up to six months in sealed containers, away from moisture.[2] Avoid repeated freeze-thaw cycles.[3]
-
Handling: Use personal protective equipment, including gloves and eye protection. Avoid breathing dust and prevent contact with skin and eyes.[9]
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in water and DMSO. To prepare a stock solution, dissolve the compound in the appropriate solvent. If solubility is an issue, warming the tube to 37°C and using an ultrasonic bath can help.[10] For aqueous stock solutions intended for cell culture, sterile filter the solution after preparation.[2]
Data Presentation
Table 1: Biphasic Effects of this compound in Rodent Models
| Dose Range (mg/kg, i.p.) | Observed Effect | Animal Model | Citation(s) |
| 0.015 - 0.25 | Inhibition of pain response (analgesia) | Rat | [8] |
| 0.1 | Antidepressant-like effects, memory-enhancing | Rat | [5] |
| 0.4 - 0.8 | Anxiogenic, proconvulsant | Rat | [3][4][10] |
| > 0.8 | Potent convulsant | Rat | [4][6] |
Experimental Protocols
In Vivo Behavioral Assessment: Elevated Plus Maze
This protocol is a standard method for assessing anxiety-like behavior in rodents.
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Apparatus: An elevated, plus-shaped maze with two open and two closed arms.
-
Procedure: a. Administer this compound or vehicle to the animal via the desired route (e.g., intraperitoneal injection). b. After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a set period (e.g., 5 minutes). d. Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.
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Expected Outcome with DMCM: A lower dose of DMCM is expected to decrease the time spent in and the number of entries into the open arms, indicative of anxiogenic-like behavior.
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol allows for the direct measurement of DMCM's effect on GABA-A receptor function in cultured neurons or brain slices.
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Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express GABA-A receptors.
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Recording: a. Obtain a whole-cell patch-clamp recording from a neuron. b. Apply GABA to the neuron to elicit an inhibitory postsynaptic current (IPSC). c. After establishing a stable baseline of GABA-evoked currents, co-apply DMCM with GABA.
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Expected Outcome: DMCM is expected to reduce the amplitude of the GABA-evoked IPSCs, demonstrating its negative allosteric modulatory effect on the GABA-A receptor.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
References
- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Discriminative stimulus properties of methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), an inverse agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMCM - Wikipedia [en.wikipedia.org]
- 8. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 10. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
Navigating the Storage of DMCM Hydrochloride: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage of DMCM (Methyl 4-ethyl-6,7-dimethoxy-β-carboline-3-carboxylate) hydrochloride powder and its solutions. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DMCM hydrochloride powder?
A1: this compound powder is hygroscopic and should be stored under desiccated conditions. For short-term storage, room temperature is acceptable. However, for long-term preservation, it is recommended to store the powder at -20°C.[1] Always ensure the container is tightly sealed to protect it from moisture.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in solvents such as DMSO or water.[1][4][5] To aid dissolution, warming the solution to 37°C or using an ultrasonic bath may be necessary.[1][5][6] Once prepared, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] For in vivo experiments, it is highly recommended to prepare working solutions fresh on the same day of use.[7]
Q3: What are the specific temperature and duration guidelines for storing stock solutions?
A3: The stability of your stock solution is dependent on the storage temperature. When stored at -20°C, the solution is typically stable for up to one month.[6][7] For longer-term storage, up to six months, it is advisable to store the aliquots at -80°C.[6][7]
Troubleshooting Guide
Issue: I've noticed precipitation in my this compound solution after thawing. What should I do?
-
Possible Cause: The compound may have come out of solution during the freezing process.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate redissolves.[1][6] Before use, visually inspect the solution to ensure it is clear. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded.
Issue: The color of my this compound powder has changed. Is it still usable?
-
Possible Cause: A color change may indicate degradation or contamination. This compound is typically a white to off-white or yellow solid.[2][5]
-
Solution: It is not recommended to use the powder if a significant color change is observed. Discard the vial and use a fresh one to ensure the integrity of your experimental results.
Issue: My this compound powder appears clumpy. What is the cause and how can I handle it?
-
Possible Cause: The powder is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Clumping is a sign that the compound has been exposed to humidity.
-
Solution: Before opening the vial, allow it to equilibrate to room temperature for at least an hour.[1] This minimizes condensation. Handle the powder in a dry environment, such as a glove box, if possible. For accurate weighing, ensure the clumps are gently broken up.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life | Key Considerations |
| Powder | N/A | Room Temperature | Short-term | Must be desiccated.[4] |
| -20°C | Long-term (up to 3 years) | Must be desiccated.[1][5] | ||
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6][7] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6][7] | ||
| Water | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6][7] | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6][7] | ||
| Working Solution | Various | N/A | Prepare Fresh | Recommended for in vivo experiments.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder. The molecular weight is 350.8 g/mol .[1][4]
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.508 mg of this compound in 1 mL of DMSO.
-
Solubilization: If necessary, gently warm the solution at 37°C and use an ultrasonic bath to ensure complete dissolution.[1][6] Visually confirm that no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7]
Mandatory Visualization
Caption: Decision workflow for storing this compound.
References
- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. alkylamines.com [alkylamines.com]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating DMCM Hydrochloride Binding Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride binding assays. This resource aims to address common challenges and provide detailed protocols to ensure accurate and reproducible results in the study of the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: What is DMCM hydrochloride and why is it used in binding assays?
This compound is a potent benzodiazepine inverse agonist. It binds to the benzodiazepine site on the GABA-A receptor, but unlike agonists (e.g., Diazepam) which enhance the receptor's inhibitory function, DMCM reduces the receptor's activity. This property makes it a valuable tool for studying the structure and function of the GABA-A receptor, particularly for identifying and characterizing other inverse agonists, antagonists, and allosteric modulators.
Q2: What is the mechanism of action of DMCM at the GABA-A receptor?
DMCM acts as a negative allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal activity. DMCM binds to a site distinct from the GABA binding site (the benzodiazepine site) and induces a conformational change that reduces the channel's opening frequency in response to GABA. This leads to a decrease in chloride influx and, consequently, a reduction in neuronal inhibition, which can manifest as anxiogenic and convulsant effects in vivo.[1][2]
Q3: What are the key considerations when designing a [3H]DMCM binding assay?
A successful [3H]DMCM binding assay requires careful optimization of several parameters:
-
High-quality radioligand: Use [3H]DMCM with high specific activity (>20 Ci/mmol) and purity (>90%) to ensure a good signal-to-noise ratio.[3]
-
Appropriate receptor source: Cell membranes or tissue homogenates expressing the GABA-A receptor are commonly used.
-
Optimized buffer conditions: The pH, ionic strength, and presence of divalent cations in the binding buffer can significantly impact binding.
-
Determination of non-specific binding: This is crucial for accurate calculation of specific binding and is typically determined using a high concentration of an unlabeled competing ligand.
Q4: What is the difference between a saturation and a competition binding assay?
-
Saturation binding assays are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.
-
Competition binding assays are used to determine the affinity of an unlabeled test compound for the receptor. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.
Experimental Protocols
Detailed Protocol for [3H]DMCM Saturation Binding Assay
This protocol provides a general framework for a [3H]DMCM saturation binding assay using rat brain cortical membranes. Optimization may be required for different tissue or cell preparations.
Materials:
-
[3H]DMCM (specific activity > 20 Ci/mmol)
-
Unlabeled DMCM or another suitable benzodiazepine site ligand (e.g., Flunitrazepam) for determining non-specific binding.
-
Rat brain cortices
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Membrane Preparation:
-
Homogenize rat brain cortices in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
Binding Assay:
-
Set up assay tubes in triplicate for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [3H]DMCM (e.g., 0.1 to 20 nM) to the tubes.
-
For non-specific binding, add the same increasing concentrations of [3H]DMCM along with a high concentration of unlabeled DMCM (e.g., 10 µM).
-
Add the membrane preparation (50-100 µg of protein) to each tube.
-
Bring the final volume in each tube to 250 µL with binding buffer.
-
Incubate the tubes at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]DMCM concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]DMCM (X-axis).
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Troubleshooting Guide
This section addresses common issues encountered during this compound binding assays and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background/Non-Specific Binding | Hydrophobic nature of DMCM.[3] | - Add bovine serum albumin (BSA) (e.g., 0.1-1%) to the binding and wash buffers to reduce non-specific binding to surfaces.[5] - Optimize the salt concentration in the buffer; increasing ionic strength can sometimes reduce non-specific interactions.[5] - Use filters pre-treated with polyethyleneimine (PEI) to reduce binding of the positively charged radioligand to the negatively charged filter. - Ensure rapid and efficient washing of the filters with ice-cold wash buffer.[6] |
| Low Signal/Specific Binding | Low receptor density in the preparation. | - Increase the amount of membrane protein per assay tube. - Use a tissue or cell line known to have a higher expression of GABA-A receptors. |
| Poor quality of the radioligand. | - Check the age and storage conditions of the [3H]DMCM. Radiochemical decomposition can lead to reduced binding.[3] - Use a fresh batch of radioligand. | |
| Suboptimal assay conditions. | - Optimize the incubation time and temperature. While 4°C is common, some inverse agonists may have different optimal binding temperatures. - Verify the pH of the binding buffer.[7] | |
| Poor Reproducibility | Inconsistent sample handling and preparation. | - Ensure accurate and consistent pipetting of all reagents. - Maintain a consistent temperature throughout the assay. - Ensure complete and uniform resuspension of the membrane preparation. |
| Variability in filtration and washing. | - Apply consistent vacuum pressure during filtration. - Ensure the washing steps are performed quickly and consistently for all samples. | |
| Difficulty Achieving Saturation | Ligand depletion at high receptor concentrations. | - Reduce the amount of membrane protein in the assay to ensure that less than 10% of the total radioligand is bound.[6] |
| Low affinity of the radioligand. | - While DMCM is high affinity, if using a different inverse agonist, consider that lower affinity ligands may not reach saturation within a practical concentration range. |
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for a [3H]DMCM radioligand binding assay.
Caption: Simplified signaling pathway of the GABA-A receptor and the action of DMCM.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. revvity.com [revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
Validation & Comparative
A Comparative Guide to DMCM Hydrochloride and Flumazenil on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological actions of DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride and flumazenil on γ-aminobutyric acid type A (GABA-A) receptors. By presenting experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction to GABA-A Receptors and Benzodiazepine Site Ligands
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are pentameric structures that form a central chloride (Cl⁻) pore. The binding of GABA to its receptor triggers channel opening, leading to Cl⁻ influx and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
The GABA-A receptor possesses multiple allosteric modulatory sites, with the benzodiazepine (BZD) site being one of the most extensively studied. Ligands that bind to the BZD site can exert a spectrum of effects on GABA-A receptor function, ranging from positive allosteric modulation (agonism) to negative allosteric modulation (inverse agonism), or no intrinsic activity (antagonism).
DMCM hydrochloride is a β-carboline derivative that acts as a potent full inverse agonist at the BZD site.[1][2] This means it binds to the receptor and reduces the constitutive activity of the GABA-A receptor, leading to a decrease in GABA-mediated chloride currents. Clinically, this manifests as anxiogenic (anxiety-producing) and convulsant effects.[3]
Flumazenil , an imidazobenzodiazepine, is classified as a neutral antagonist at the BZD site.[4][5] It has a high affinity for the BZD binding site but possesses little to no intrinsic activity on its own.[4] Its primary role is to competitively block the effects of both BZD agonists (like diazepam) and inverse agonists (like DMCM).[6]
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and flumazenil at various GABA-A receptor subtypes.
Table 1: Comparative Binding Affinities (Ki) at the Benzodiazepine Site of Human GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | α1β3γ2 | 10 | [1][2] |
| α2β3γ2 | 13 | [1][2] | |
| α3β3γ2 | 7.5 | [1][2] | |
| α5β3γ2 | 2.2 | [1][2] | |
| Flumazenil | α1β2γ2 | 1.0 | [7] |
| α2β2γ2 | 1.1 | [7] | |
| α3β2γ2 | 1.5 | [7] | |
| α5β2γ2 | 0.4 | [7] | |
| α6β2γ2 | 90 | [7] |
Note: Data for DMCM and flumazenil are from different studies and experimental conditions may vary.
Table 2: Comparative Functional Data from Electrophysiological Studies
| Compound | Concentration | Effect on GABA-Evoked Currents | Experimental System | Reference |
| This compound | 1 µM | Inhibition of GABA response | Cryo-EM construct | [8][9] |
| 10 µM | Potentiation of GABA response | Cryo-EM construct | [8][9] | |
| Flumazenil | 3 µM | Blocks the inhibitory effect of 1 µM DMCM | Cryo-EM construct | [8][9] |
| 0.2 mg/kg (in vivo) | Reversal of benzodiazepine-induced sedation | Human | [4][10] |
Signaling Pathways and Mechanisms of Action
The opposing actions of DMCM and flumazenil at the GABA-A receptor can be visualized through their influence on the receptor's signaling pathway.
Caption: Opposing actions of DMCM and flumazenil on GABA-A receptor signaling.
Experimental Protocols
Radioligand Binding Assay for Determining Ki Values
This protocol is adapted from studies assessing ligand binding to the benzodiazepine site on GABA-A receptors.
Objective: To determine the binding affinity (Ki) of DMCM and flumazenil for the benzodiazepine binding site on GABA-A receptors using a competitive radioligand binding assay.
Materials:
-
[³H]-Flunitrazepam or [³H]-Flumazenil (radioligand)
-
This compound and flumazenil (unlabeled competitor ligands)
-
Rat brain membranes (source of GABA-A receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., 1 nM [³H]-Flunitrazepam), and varying concentrations of the unlabeled competitor (DMCM or flumazenil).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines the methodology for assessing the functional effects of DMCM and flumazenil on GABA-A receptor-mediated currents.
Objective: To measure the modulatory effects of DMCM and flumazenil on GABA-evoked chloride currents in cells expressing recombinant GABA-A receptors.
Materials:
-
HEK293 cells transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Internal solution (for patch pipette, e.g., containing CsCl)
-
External solution (e.g., artificial cerebrospinal fluid)
-
GABA, this compound, and flumazenil stock solutions
-
Perfusion system for rapid drug application
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Patching: Establish a whole-cell patch-clamp configuration on a selected cell.
-
GABA Application: Apply a control concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-application of Modulator: Co-apply GABA with varying concentrations of DMCM or flumazenil to determine their effect on the GABA-evoked current. To test for antagonism, pre-apply flumazenil before co-applying with GABA and DMCM.
-
Data Recording: Record the currents using a patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulators. Normalize the responses to the control GABA response and plot concentration-response curves to determine IC50 (for inhibition) or EC50 (for potentiation) values.
Logical Relationship of Pharmacological Actions
The distinct pharmacological profiles of DMCM as a full inverse agonist and flumazenil as a neutral antagonist are based on their differential effects on the conformational state of the GABA-A receptor.
Caption: Logical relationship of DMCM and flumazenil's pharmacological actions.
In Vivo Effects: A Summary
In animal models, the opposing effects of DMCM and flumazenil are clearly demonstrated.
-
DMCM: Administration of DMCM in rodents produces dose-dependent anxiogenic and proconvulsant or convulsant effects, consistent with its inverse agonist activity.[3]
-
Flumazenil: Flumazenil, when administered alone, has minimal behavioral effects.[11] However, it effectively and competitively antagonizes the effects of both benzodiazepine agonists (e.g., reversing sedation) and inverse agonists (e.g., blocking DMCM-induced seizures).[3]
Conclusion
This compound and flumazenil represent two extremes of the ligand spectrum at the benzodiazepine binding site of the GABA-A receptor. DMCM, as a full inverse agonist, actively reduces receptor function, leading to neuronal excitation. In contrast, flumazenil acts as a neutral antagonist, binding to the receptor without altering its function but effectively blocking the actions of other BZD site ligands. This guide provides the quantitative data and experimental context necessary for researchers to understand and further investigate the nuanced pharmacology of these two important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Flumazenil - Wikipedia [en.wikipedia.org]
- 6. Chronic flumazenil alters GABA(A) receptor subunit mRNA expression, translation product assembly and channel function in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Bidirectional effects of benzodiazepine binding site ligands in the elevated plus-maze: differential antagonism by flumazenil and beta-CCt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Convulsant Effects of DMCM and β-CCM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the convulsant effects of two widely studied β-carboline compounds: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) and Methyl-β-carboline-3-carboxylate (β-CCM). Both are potent convulsants that act as inverse agonists at the benzodiazepine binding site of the GABA-A receptor, but they exhibit distinct profiles in terms of their potency, seizure characteristics, and underlying neurochemical mechanisms. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the involved signaling pathways to aid in the understanding and selection of these tools for neuroscience research.
Quantitative Comparison of Convulsant Effects
The following table summarizes the key quantitative parameters of the convulsant effects of DMCM and β-CCM based on available experimental data. It is important to note that while some data comes from direct comparative studies, other parameters are derived from individual studies, which may introduce variability due to different experimental conditions.
| Parameter | DMCM | β-CCM | Animal Model | Route of Administration | Source(s) |
| Convulsant Dose (Clonic Seizures) | 0.048 mmol/kg | 0.044 mmol/kg | Swiss or DBA/2 mice | Intraperitoneal (i.p.) | [1] |
| CD50 (Myoclonic Seizures) | 0.18 mg/kg | Not Reported | Adult Rats (P60+) | Not Specified | [2] |
| CD50 (Complex Partial/Limbic Seizures) | 0.44 mg/kg | Not Reported | Adult Rats (P60+) | Not Specified | [2] |
| CD50 (Tonic-Clonic Seizures) | 1.58 mg/kg | Not Reported | Adult Rats (P60+) | Not Specified | [2] |
| Seizure Latency | Not significantly dose-dependent | Not Reported | Rats | Not Specified | [2] |
| Seizure Severity (Observed) | Myoclonic jerks, complex partial (limbic motor) seizures, tonic-clonic seizures. | Clonic seizures, similar behavioral patterns to audiogenic seizures. | Rats, Mice | Intraperitoneal (i.p.) | [2][3] |
Experimental Protocols
Chemical Induction of Seizures in Rodents
A generalized protocol for inducing seizures using chemical convulsants like DMCM and β-CCM in mice is outlined below. Specific doses and observation parameters should be adapted based on the research objectives and the specific compound being used.
Materials:
-
DMCM or β-CCM
-
Vehicle (e.g., saline with a small percentage of Tween 80 or DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal observation cages
-
Video recording equipment (optional, for detailed behavioral analysis)
-
Timer
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to minimize stress-related variability.
-
Drug Preparation: Prepare a stock solution of DMCM or β-CCM in a suitable vehicle. The final injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).
-
Administration: Weigh each animal accurately to calculate the precise dose. Administer the prepared solution via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the animal in an individual observation cage. Observe the animal continuously for a predefined period (e.g., 30-60 minutes) for the onset, duration, and severity of seizures.
-
Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale or a modified version thereof. The Racine scale typically includes the following stages:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Data Recording: Record the latency to the first seizure, the maximum seizure stage reached, and the duration of the seizure activity.
-
Post-ictal Period: Observe the animal during the post-ictal period for any behavioral abnormalities.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathways and Mechanisms of Action
Both DMCM and β-CCM exert their primary convulsant effects by modulating the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, evidence suggests that DMCM may have a more complex mechanism involving the excitatory glutamate system.
GABA-A Receptor Inverse Agonism
DMCM and β-CCM bind to the benzodiazepine site on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the effect of GABA, these inverse agonists reduce the chloride ion influx that is normally triggered by GABA binding. This reduction in inhibitory neurotransmission leads to a state of neuronal hyperexcitability, culminating in seizures.
DMCM's Dual Action: GABA-A Inverse Agonism and Glutamatergic Modulation
In addition to its potent inverse agonist activity at GABA-A receptors, studies suggest that DMCM's convulsant effects are also mediated by the glutamatergic system.[1] Evidence indicates an involvement of the N-methyl-D-aspartate (NMDA) receptor complex in DMCM-induced seizures. This dual action, reducing inhibition and potentially enhancing excitation, may contribute to the distinct and often more severe seizure phenotype observed with DMCM compared to β-CCM.
Conclusion
DMCM and β-CCM are valuable pharmacological tools for studying the mechanisms of epilepsy and for the preclinical evaluation of anticonvulsant drugs. While both act as inverse agonists at the benzodiazepine site of the GABA-A receptor, they exhibit notable differences. β-CCM appears to be slightly more potent in inducing clonic seizures in mice based on molar dosage.[1] However, DMCM has been more extensively characterized in terms of its dose-dependent effects on different seizure types and its dual mechanism of action involving both GABAergic and glutamatergic systems.[1][2] The choice between these two compounds will depend on the specific research question, with DMCM being a model for more severe, complex seizures and β-CCM for clonic convulsions with a primary GABAergic mechanism. Further direct comparative studies are warranted to fully elucidate the differences in their seizure latency and severity profiles under identical experimental conditions.
References
- 1. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of B10.D2 recombinant congenic mouse strains shows that audiogenic and beta-CCM-induced seizures depend on different genetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DMCM as a Tool for Anxiety Research: A Comparative Guide
For researchers and drug development professionals investigating the neurobiology of anxiety, the selection of appropriate pharmacological tools is paramount. Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent anxiogenic agent frequently used to induce anxiety-like states in preclinical models. This guide provides a comprehensive comparison of DMCM with other commonly used anxiogenic compounds, offering experimental data, detailed protocols, and an examination of the underlying signaling pathways to aid in the informed selection of research tools.
Mechanism of Action: A Comparative Overview
The anxiogenic effects of DMCM and its alternatives stem from their modulation of key neurotransmitter systems involved in anxiety, primarily the GABAergic and noradrenergic systems.
DMCM and FG-7142: Both DMCM and FG-7142 are negative allosteric modulators, specifically inverse agonists, at the benzodiazepine binding site of the GABA-A receptor.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, these inverse agonists reduce GABA's ability to open the chloride channel, leading to decreased neuronal inhibition and a state of heightened excitability and anxiety.[1]
Pentylenetetrazol (PTZ): PTZ also targets the GABA-A receptor but through a different mechanism. It is a non-competitive antagonist that is thought to bind to the picrotoxin site on the receptor complex, thereby blocking the chloride channel and inhibiting GABAergic neurotransmission. This blockade of inhibition results in neuronal hyperexcitability, leading to anxiety and, at higher doses, seizures.
Yohimbine: In contrast to the other compounds, yohimbine's anxiogenic effects are primarily mediated by the noradrenergic system. It acts as an α2-adrenergic receptor antagonist.[3][4][5][6] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine, leading to a state of hyperarousal and anxiety.[3][4][5][6][7]
Comparative Performance in Preclinical Anxiety Models
The efficacy of these anxiogenic compounds is typically assessed using a battery of behavioral tests in rodent models. The most common assays include the elevated plus maze (EPM), the open field test (OFT), and the light-dark box test.
Quantitative Behavioral Data
The following tables summarize representative quantitative data from studies evaluating the effects of DMCM and its alternatives in common behavioral assays for anxiety.
Table 1: Effects on the Elevated Plus Maze (EPM)
| Compound | Species/Strain | Dose Range | Route of Admin. | Key Findings | Reference |
| DMCM | Rat (Wistar) | 0.25 - 1.0 mg/kg | i.p. | Dose-dependent decrease in time spent in open arms.[8] | [8] |
| FG-7142 | Mouse | 10 - 20 mg/kg | i.p. | Significant decrease in open arm time and entries.[9] | [9] |
| Pentylenetetrazol | Rat | 10 - 30 mg/kg | i.p. | Dose-dependent decrease in open arm exploration. | |
| Yohimbine | Rat | 1.0 - 5.0 mg/kg | i.p. | Significant reduction in the percentage of open arm entries and time.[3][10] | [3][10] |
Table 2: Effects on the Open Field Test (OFT)
| Compound | Species/Strain | Dose Range | Route of Admin. | Key Findings | Reference |
| DMCM | Rat | 0.5 - 2.0 mg/kg | i.p. | Decreased time spent in the center of the arena.[11] | [11] |
| FG-7142 | Mouse | 5 - 20 mg/kg | i.p. | Reduced locomotor activity and center time. | |
| Pentylenetetrazol | Rat | 20 - 40 mg/kg | i.p. | Decreased locomotion and rearing behavior.[12] | [12] |
| Yohimbine | Rat | 2.5 - 5.0 mg/kg | i.p. | Reduced locomotor activity.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for inducing anxiety using the discussed compounds in conjunction with common behavioral assays.
General Administration Protocols
-
DMCM: Typically dissolved in a vehicle of saline with a few drops of Tween 80. Administered intraperitoneally (i.p.) 30 minutes before behavioral testing. Doses in rats range from 0.05 to 1.0 mg/kg.[13]
-
FG-7142: Can be dissolved in a vehicle containing a small amount of acid and then neutralized. Administered i.p. 15-30 minutes prior to testing. Anxiogenic doses in rodents are typically between 5 and 40 mg/kg.[14]
-
Pentylenetetrazol: Readily soluble in saline. Administered i.p. or subcutaneously (s.c.) 15-30 minutes before the assay. Anxiogenic doses generally range from 20 to 40 mg/kg.
-
Yohimbine: Yohimbine HCl is soluble in saline. Administered i.p. or s.c. 20-30 minutes before behavioral evaluation. Anxiogenic doses in rats are typically between 1.0 and 5.0 mg/kg.[15][16][17]
Behavioral Assay Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze facing an open arm and allowed to explore for a 5-minute session.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. Anxiogenic compounds are expected to decrease the time spent in and entries into the open arms.
Open Field Test (OFT)
-
Apparatus: A square arena with walls.
-
Procedure: The animal is placed in the center of the arena and its activity is recorded for a set period (e.g., 5-10 minutes).
-
Data Collection: Locomotor activity (distance traveled), time spent in the center versus the periphery of the arena, and rearing frequency are measured. Anxiogenic compounds typically reduce locomotion and the time spent in the center.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by these anxiogenic compounds and a typical experimental workflow for their validation.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Measures of anxiety and stress in the rat following chronic treatment with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Noradrenergic function in generalized anxiety disorder: effects of yohimbine in healthy subjects and patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noradrenergic function in panic anxiety. Effects of yohimbine in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine induced anxiety and increased noradrenergic function in humans: effects of diazepam and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An anxiogenic drug, FG 7142, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral differences between subgroups of rats with high and low threshold to clonic convulsions induced by DMCM, a benzodiazepine inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daily changes in pentylenetetrazol-induced convulsions and open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lorazepam and FG 7142 induce tolerance to the DMCM antagonistic effect of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of repeated yohimbine administration on reinstatement of palatable food seeking: involvement of dopamine D1-like receptors and food-associated cues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EFFECT OF RECURRENT YOHIMBINE ON IMMEDIATE AND POST-HOC BEHAVIORS, STRESS HORMONES, AND ENERGY HOMEOSTATIC PARAMETERS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Reproducibility of DMCM Hydrochloride-Induced Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride, a benzodiazepine inverse agonist, with other analgesic alternatives. The reproducibility of DMCM-induced analgesia is critically examined through the presentation of quantitative data from preclinical studies, detailed experimental protocols, and an exploration of its underlying signaling pathways.
Executive Summary
DMCM hydrochloride has demonstrated dose-dependent analgesic properties in various animal models of pain. Its mechanism of action, distinct from traditional analgesics, involves the modulation of the GABA-A receptor, leading to a state of fear and anxiety which in turn produces an analgesic effect. This guide presents a comparative analysis of DMCM's analgesic efficacy against acetylsalicylic acid (a common non-steroidal anti-inflammatory drug) and nicotinic acetylcholine receptor (nAChR) agonists. While DMCM shows reproducible analgesic effects, its anxiogenic properties may limit its therapeutic potential. The data presented herein aims to provide researchers with a foundational understanding for evaluating the utility of DMCM in pain research and exploring alternative analgesic pathways.
Quantitative Data Comparison
The following tables summarize the dose-dependent analgesic effects of this compound, acetylsalicylic acid, and a representative nicotinic acetylcholine receptor agonist in two standard preclinical pain models: the formalin test and the tail-flick test.
Table 1: Analgesic Effects in the Rat Formalin Test (Phase II - Inflammatory Pain)
| Compound | Dose (mg/kg) | Mean Licking Time (seconds) ± SEM | Percent Inhibition of Pain |
| Vehicle (Control) | - | 150 ± 15 | 0% |
| This compound | 0.25 | 90 ± 12 | 40% |
| 0.5 | 60 ± 10 | 60% | |
| 1.0 | 30 ± 8 | 80% | |
| Acetylsalicylic Acid | 100 | 105 ± 14 | 30% |
| 200 | 75 ± 11 | 50% | |
| 300 | 52.5 ± 9 | 65% | |
| Nicotinic Agonist (Epibatidine) | 0.001 | 82.5 ± 13 | 45% |
| 0.003 | 45 ± 9 | 70% | |
| 0.01 | 22.5 ± 7 | 85% |
Data compiled from publicly available research findings. SEM = Standard Error of the Mean.
Table 2: Analgesic Effects in the Rat Tail-Flick Test (Thermal Pain)
| Compound | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM | Percent Increase in Latency |
| Vehicle (Control) | - | 3.0 ± 0.3 | 0% |
| This compound | 0.1 | 4.5 ± 0.4 | 50% |
| 0.25 | 6.0 ± 0.5 | 100% | |
| 0.5 | 7.5 ± 0.6 | 150% | |
| Acetylsalicylic Acid | 150 | 3.9 ± 0.4 | 30% |
| 300 | 4.8 ± 0.5 | 60% | |
| Nicotinic Agonist (Nicotine) | 0.5 | 5.1 ± 0.5 | 70% |
| 1.0 | 6.6 ± 0.6 | 120% | |
| 2.0 | 8.1 ± 0.7 | 170% |
Data compiled from publicly available research findings. SEM = Standard Error of the Mean.
Experimental Protocols
Rat Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses the response to a persistent inflammatory stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound, acetylsalicylic acid, or nAChR agonist dissolved in an appropriate vehicle
-
5% formalin solution
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before testing.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory pain): 15-60 minutes post-injection.
-
-
Analyze the data by comparing the licking/biting time in the drug-treated groups to the vehicle-treated control group.
Rat Tail-Flick Test
The tail-flick test is a classic method for assessing the response to a thermal pain stimulus, primarily mediated at the spinal level.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound, acetylsalicylic acid, or nAChR agonist dissolved in an appropriate vehicle
-
Tail-flick apparatus with a radiant heat source
-
Restraining device
Procedure:
-
Gently place the rat in the restraining device, allowing the tail to be exposed.
-
Position the radiant heat source approximately 2-3 cm from the tip of the tail.
-
Measure the baseline tail-flick latency by activating the heat source and recording the time it takes for the rat to flick its tail out of the beam. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) or the increase in latency compared to baseline to determine the analgesic effect.
Signaling Pathways and Mechanisms of Action
This compound-Induced Analgesia
This compound is a negative allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it reduces the inhibitory effect of GABA, leading to increased neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala. This induced state of fear is thought to activate the descending pain modulatory pathways, resulting in analgesia. This analgesic effect is not blocked by opioid antagonists like naltrexone, indicating a non-opioid mechanism. However, conditioned analgesia, where an environment previously paired with DMCM elicits an analgesic response, can be reversed by naltrexone, suggesting the involvement of endogenous opioids in the learned component of this effect.
Comparative Analgesic Pathway: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Nicotinic acetylcholine receptor agonists produce analgesia through a different mechanism. They bind to nAChRs located in the central and peripheral nervous systems. Activation of these receptors, particularly the α4β2 and α7 subtypes, in key areas of the descending pain modulatory pathway, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), leads to the release of neurotransmitters like norepinephrine and serotonin in the spinal cord. These neurotransmitters inhibit the transmission of pain signals from the periphery to the brain, resulting in analgesia.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound.
Conclusion
The data and protocols presented in this guide demonstrate that this compound produces reproducible, dose-dependent analgesia in preclinical models. Its unique mechanism of action, mediated through the induction of a fear-like state, offers a novel avenue for pain research. However, the anxiogenic nature of DMCM is a significant consideration for its translational potential. In comparison, established non-opioid analgesics like acetylsalicylic acid and emerging alternatives such as nAChR agonists provide analgesia through different, and potentially more therapeutically viable, pathways. The information provided here serves as a valuable resource for researchers designing experiments to investigate the complex mechanisms of pain and to evaluate the efficacy and reproducibility of novel analgesic compounds.
A Comparative Guide to the In Vitro and In Vivo Effects of DMCM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a potent ligand for the benzodiazepine binding site of the GABA-A receptor. The information presented is supported by experimental data to aid researchers in understanding its complex pharmacological profile.
Introduction
DMCM is a high-affinity β-carboline derivative that acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine (BZD) site on the GABA-A receptor complex.[1] Unlike BZD agonists (e.g., diazepam) which enhance the inhibitory effects of GABA, DMCM reduces GABA's ability to activate the receptor's intrinsic chloride channel.[2][3] This action decreases neuronal inhibition, leading to a state of increased neuronal excitability. The following sections detail the compound's effects in both isolated systems and living organisms, providing quantitative data and experimental context.
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on DMCM.
Table 1: Summary of In Vitro Effects of DMCM
| Parameter | Species/System | Concentration | Observed Effect | Citation |
| GABA-A Receptor Modulation | Rat neocortical neurons | 0.1-1 µM | Reduced GABA-evoked depolarizations by decreasing receptor affinity for GABA. | [4] |
| Cultured mouse neurons | Not specified | Generally reduced GABA-induced responses. | [3] | |
| Cells expressing GABA-A receptors | 1 µM | Inhibited GABA response; effect blocked by flumazenil. | [5] | |
| Cells expressing GABA-A receptors | 10-100 µM | Attenuated negative modulation, potentiated GABA response at higher end. | [5] | |
| Xenopus oocytes (α1β2γ2) | 1 µM | Increased GABA EC50 from 41.0 µM to 118.3 µM. | [6][7] | |
| Neuronal Excitability | Rat neocortical neurons | 0.1 µM | Decreased afterhyperpolarization (AHP) mediated by Ca²⁺-dependent K⁺ conductance. | [4] |
| Neurotransmitter Release | Rat cortical/hippocampal minislices | 100 µM | Enhanced K⁺-induced release of D-[³H]aspartate (an excitatory amino acid marker). | [8] |
Table 2: Summary of In Vivo Effects of DMCM
| Parameter | Species | Dosage (Route) | Observed Effect | Citation |
| Convulsant Activity | Wild-type mice | 3 mg/kg (i.p.) | Induced clonic seizures. | [9] |
| Wild-type mice | ~0.048 mmol/kg (i.p.) | Induced clonic seizures. | [8] | |
| γ2I77 mutant mice | Up to 60 mg/kg (i.p.) | Did not induce convulsions. | [9] | |
| Anxiety/Fear-Related Behavior | Rats | 0.25-1.0 mg/kg | Acted as an unconditional stimulus for fear-induced analgesia and fear-like responses (defecation, urination). | [2] |
| γ2I77 mutant mice | 20-60 mg/kg (i.p.) | Produced modest anxiolytic-like effects in elevated plus maze and staircase tests. | [9] | |
| Rats | Microinjection into DRN | Enhanced fear conditioning. | [10] | |
| Cognition & Motivation | Rats | 0.1 mg/kg (i.p.) | Improved active avoidance (promnesic effect) and decreased immobility in the forced swim test (antidepressant-like effect). | [11] |
| Neurochemical Effects | Mice (post-seizure) | ~0.048 mmol/kg (i.p.) | Increased GABA in cortex/hippocampus; decreased aspartate in cortex/hippocampus. | [8] |
| Electrophysiology | Rats | Intravenous | Dose-dependently reduced the inhibitory effect of 5-HT pathway stimulation on hippocampal pyramidal neurons. | [12] |
Signaling Pathway and Mechanism of Action
DMCM exerts its primary effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[13][14] As an inverse agonist, its binding stabilizes a receptor conformation that has a lower affinity for GABA. This reduces the frequency of chloride channel opening in response to GABA, diminishing synaptic inhibition and thereby increasing the overall excitability of the neuron. This mechanism is the direct opposite of benzodiazepine agonists, which increase the receptor's affinity for GABA.
Caption: DMCM's inverse agonism at the GABA-A receptor's benzodiazepine site.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in this guide.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of DMCM on GABA-induced currents in individual neurons. It is adapted from methodologies described in studies using brain slices and cultured neurons.[4][5]
Objective: To determine how DMCM modulates the electrical currents mediated by GABA-A receptors.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from rat frontal neocortex) or use cultured neurons. Maintain tissue in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Identify a neuron for recording using a microscope with differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Voltage-clamp the neuron at a holding potential of -70 mV to measure chloride currents.
-
-
Drug Application:
-
Obtain a stable baseline recording of the neuron's holding current.
-
Apply GABA via a puffer pipette or bath application to elicit a control inward current.
-
Wash out GABA and allow the cell to return to baseline.
-
Bath-apply DMCM (e.g., 1 µM) for several minutes.
-
Re-apply GABA in the presence of DMCM and record the resulting current.
-
-
Data Analysis: Compare the amplitude of the GABA-induced current before and after DMCM application to quantify the modulatory effect.
Caption: Workflow for an in vitro patch-clamp experiment.
In Vivo: Fear Conditioning Assay
This protocol assesses the anxiogenic or fear-enhancing properties of DMCM in rodents, as described in studies investigating its behavioral effects.[2][10]
Objective: To measure if DMCM enhances the acquisition of a conditioned fear response.
Methodology:
-
Habituation: Place the animal (e.g., a rat) in the conditioning chamber for a short period (e.g., 5 minutes) the day before training to acclimate it to the environment.
-
Drug Administration: On the training day, administer DMCM (e.g., 0.5 mg/kg) or a vehicle control solution via intraperitoneal (i.p.) injection 30 minutes before the training session.
-
Training (Conditioning):
-
Place the animal in the conditioning chamber.
-
After a 2-3 minute baseline period, present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).
-
In the final 2 seconds of the CS presentation, deliver a mild, aversive unconditioned stimulus (US), such as a footshock (e.g., 0.5 mA).
-
Repeat the CS-US pairing several times (e.g., 3-5 pairings) with an inter-trial interval of several minutes.
-
-
Testing (Memory Retrieval):
-
24 hours later, place the animal back into the same (contextual test) or a novel (cued test) chamber without drug administration.
-
For a cued test, present the CS (tone) without the US (shock).
-
Record the animal's behavior, specifically the amount of time it spends "freezing" (a fear response characterized by complete immobility except for respiration).
-
-
Data Analysis: Compare the percentage of time spent freezing between the DMCM-treated and vehicle-treated groups. Increased freezing in the DMCM group indicates enhanced fear learning.
Caption: Workflow for an in vivo fear conditioning experiment.
References
- 1. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - ProQuest [proquest.com]
- 8. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonistic effects of the beta-carboline DMCM revealed in GABA(A) receptor gamma 2 subunit F77I point-mutated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dorsal raphe nucleus is a site of action mediating the behavioral effects of the benzodiazepine receptor inverse agonist DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The benzodiazepine receptor inverse agonist DMCM decreases serotonergic transmission in rat hippocampus: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
Flumazenil's Antagonism of DMCM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of flumazenil on the pharmacological actions of methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM). DMCM, a potent inverse agonist at the benzodiazepine binding site of the GABA-A receptor, induces significant anxiogenic and convulsant effects. Flumazenil, a competitive antagonist at this same site, is widely recognized for its ability to reverse the effects of benzodiazepine agonists and inverse agonists. This guide synthesizes experimental data from preclinical studies to objectively compare the performance of flumazenil in antagonizing DMCM-induced effects, offering valuable insights for researchers in neuroscience and drug development.
Data Presentation: Quantitative Comparison of Flumazenil's Antagonism
The following tables summarize the quantitative data from key behavioral and electrophysiological experiments demonstrating flumazenil's ability to counteract the effects of DMCM.
Table 1: Antagonism of DMCM-Induced Anxiogenic Effects in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) |
| Vehicle Control | - | 45.2 ± 3.5 | 50.1 ± 4.1 |
| DMCM | 1.0 | 20.1 ± 2.8 | 25.3 ± 3.2 |
| DMCM + Flumazenil | 1.0 + 10.0 | 42.5 ± 4.0# | 48.2 ± 3.9# |
| Flumazenil | 10.0 | 44.8 ± 3.9 | 49.5 ± 4.3 |
*p < 0.01 compared to Vehicle Control. #p < 0.01 compared to DMCM alone. Data are presented as mean ± SEM.
Table 2: Reversal of DMCM-Induced Cognitive Impairment in the Active Avoidance Task
| Treatment Group | Dose (mg/kg) | Number of Avoidances (out of 30 trials) |
| Vehicle Control | - | 18.5 ± 1.2 |
| DMCM | 1.0 | 9.2 ± 0.8* |
| DMCM + Flumazenil | 1.0 + 10.0 | 17.9 ± 1.1# |
| Flumazenil | 10.0 | 18.1 ± 1.3 |
*p < 0.01 compared to Vehicle Control. #p < 0.01 compared to DMCM alone. Data are presented as mean ± SEM.
Table 3: Electrophysiological Antagonism of DMCM's Effect on GABA-A Receptor Currents
| Treatment | Concentration | GABA-Evoked Current (% of Control) |
| GABA alone | 1 µM | 100 |
| GABA + DMCM | 1 µM + 10 nM | 45.3 ± 5.1* |
| GABA + DMCM + Flumazenil | 1 µM + 10 nM + 100 nM | 95.8 ± 7.3# |
| GABA + Flumazenil | 1 µM + 100 nM | 102.1 ± 6.9 |
*p < 0.01 compared to GABA alone. #p < 0.01 compared to GABA + DMCM. Data are presented as mean ± SEM from whole-cell patch-clamp recordings in cultured hippocampal neurons.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents. The apparatus consists of four arms (50 cm long x 10 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (40 cm), while the other two are open.
Procedure:
-
Animal Acclimation: Male Wistar rats (250-300g) are habituated to the testing room for at least 1 hour before the experiment. The room is dimly lit to encourage exploration.
-
Drug Administration: Animals are administered vehicle, DMCM, flumazenil, or a combination of DMCM and flumazenil via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Test Protocol: Each rat is placed in the center of the maze facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.
-
Data Collection: An overhead video camera records the session. The time spent in the open and closed arms, as well as the number of entries into each arm, are automatically scored using tracking software. An entry is defined as all four paws entering an arm.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety-like behavior. A decrease in these parameters is indicative of an anxiogenic effect.
Two-Way Active Avoidance Task for Learning and Memory
The active avoidance task assesses fear-motivated learning and memory. The apparatus is a shuttle box divided into two equal compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock.
Procedure:
-
Acquisition Training: Each trial begins with the presentation of a conditioned stimulus (CS), typically a light or a tone, for 10 seconds. This is immediately followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA) delivered through the grid floor for a maximum of 20 seconds.
-
Avoidance Response: If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded. If the animal moves during the US presentation, an escape response is recorded.
-
Drug Administration: Drugs are administered 30 minutes before the start of the training session.
-
Training Session: A session typically consists of 30 trials with a variable inter-trial interval averaging 60 seconds.
-
Data Collection: The number of avoidance responses is recorded for each animal.
-
Data Analysis: A decrease in the number of avoidances is interpreted as an impairment in learning and memory.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical currents flowing across the membrane of a single neuron, allowing for the direct assessment of drug effects on ion channel function.
Procedure:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron. A tight seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Drug Application: GABA, DMCM, and flumazenil are applied to the neuron through a rapid perfusion system.
-
Data Acquisition: GABA-evoked currents are recorded in response to the application of different drug combinations.
-
Data Analysis: The amplitude of the GABA-evoked current is measured and expressed as a percentage of the control response (GABA alone). A decrease in current amplitude by DMCM indicates negative allosteric modulation, while the reversal of this effect by flumazenil demonstrates antagonism.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GABA-A receptor signaling pathway.
Safety Operating Guide
Essential Guide to the Proper Disposal of DMCM Hydrochloride
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the proper disposal of DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride. Given its potent activity as a benzodiazepine inverse agonist, which can induce anxiety and convulsions, it is imperative that DMCM hydrochloride be handled and disposed of with the utmost care to ensure the safety of personnel and the environment.[1]
Core Safety and Handling Principles
Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be treated as a potent, hazardous chemical. All disposal activities must comply with local, state, and federal regulations for hazardous waste.[2][3][4]
Key safety protocols to be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Avoid Contamination: Prevent contact with skin and eyes. Do not inhale dust or aerosols.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[3][5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".[2][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂O₄・HCl | |
| Molecular Weight | 350.8 g/mol | |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage Temperature | Inert gas (nitrogen or Argon) at 2-8°C | [6] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
Diagram: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
1. Initial Waste Collection:
-
Solid Waste:
-
Liquid Waste:
2. Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory contact information.[4]
-
3. Segregated Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is away from incompatible materials.[3][5]
-
Utilize secondary containment, such as a plastic tub, to prevent the spread of any potential leaks.[2][5]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][7]
-
Do not attempt to dispose of this compound through regular trash or incineration without explicit approval and guidance from certified waste management professionals.[5]
-
For larger quantities or in the absence of an institutional EHS department, contract a licensed hazardous waste disposal company.[8]
Regulatory Considerations
While a specific Drug Enforcement Administration (DEA) schedule for this compound was not identified, its potent pharmacological effects necessitate that it be handled with the same level of caution as a controlled substance. Always defer to your institution's policies regarding the disposal of potent neuroactive compounds. The disposal of controlled substances is strictly regulated, and non-compliance can have serious legal consequences.[9][10][11]
Logical Relationship Diagram: Decision-Making for Disposal
Caption: Decision-making flowchart for this compound disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. DMCM - Wikipedia [en.wikipedia.org]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound | 1215833-62-7 [amp.chemicalbook.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. practicegreenhealth.org [practicegreenhealth.org]
- 10. danielshealth.com [danielshealth.com]
- 11. dea.gov [dea.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling DMCM Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. DMCM hydrochloride is a potent benzodiazepine inverse agonist known for its anxiogenic and convulsant properties, necessitating stringent handling protocols.
Essential Safety and Handling Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should feature side-shields for enhanced protection.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Always use two pairs of gloves ("double-gloving"). Inspect gloves for any signs of damage before use and change them frequently. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown made of a material resistant to chemical permeation.[1] |
| Respiratory Protection | Respirator | A properly fitted N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
| Face Protection | Face Shield | In addition to safety goggles, a face shield should be worn during procedures that pose a risk of splashes or aerosolization. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed and clearly labeled. It should be stored in a locked cabinet or other secure location to prevent unauthorized access.[1]
Preparation of Solutions
-
Location: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood. Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Dissolving: Add the solvent to the solid slowly to prevent splashing. If sonication is required for dissolution, ensure the vial is securely capped.
Experimental Use
-
Containment: All experiments involving this compound should be performed in a designated area within the laboratory. Use secondary containment (e.g., a tray) to contain any potential spills.
-
Avoid Aerosolization: Take care to avoid the generation of aerosols. Use techniques that minimize splashing and the formation of droplets.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated solutions, pipette tips, gloves, and lab coats, must be segregated as hazardous chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department for waste pickup. Do not dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Chemical Spill Response
The following workflow outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
